m-Chlorobenzenesulfenyl chloride
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4Cl2S |
|---|---|
Molecular Weight |
179.07 g/mol |
IUPAC Name |
(3-chlorophenyl) thiohypochlorite |
InChI |
InChI=1S/C6H4Cl2S/c7-5-2-1-3-6(4-5)9-8/h1-4H |
InChI Key |
VNNMAJXDKNDKBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SCl |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: m-Chlorobenzenesulfenyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and specific experimental data for m-Chlorobenzenesulfenyl chloride is limited in readily available scientific literature. The information presented herein is a comprehensive guide based on the established chemistry of closely related sulfenyl chlorides and general principles of organic synthesis and laboratory safety. Researchers should exercise caution and validate all procedures.
Introduction
This compound is an organosulfur compound featuring a chlorine atom at the meta position of the benzene ring and a sulfenyl chloride functional group (-SCl). As with other aryl sulfenyl chlorides, it is a reactive electrophile, making it a potentially valuable reagent in organic synthesis, particularly for the introduction of the m-chlorophenylthio group onto various nucleophiles. This guide provides a summary of its expected properties, probable synthetic routes, and anticipated reactivity, drawing parallels from its better-documented isomers and related compounds.
Chemical Identity and Properties
A definitive CAS number for this compound is not readily found in major chemical databases, suggesting it is not a commonly stocked commercial product. However, its chemical structure and properties can be inferred.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Notes |
| Molecular Formula | C₆H₄Cl₂S | |
| Molecular Weight | 179.07 g/mol | |
| Appearance | Likely a red or orange liquid | Based on the appearance of other aryl sulfenyl chlorides. |
| Boiling Point | > 200 °C (decomposes) | Aryl sulfenyl chlorides are often distilled under reduced pressure. |
| Solubility | Soluble in nonpolar organic solvents (e.g., hexanes, dichloromethane, chloroform, ether). | Expected to react with protic solvents like water and alcohols. |
Synthesis and Experimental Protocols
The synthesis of this compound is not explicitly detailed in readily accessible literature. However, established methods for the preparation of aryl sulfenyl chlorides can be applied. The most common route involves the chlorination of the corresponding thiol or disulfide.
General Synthetic Pathway
The logical precursor for the synthesis is either 3-chlorobenzenethiol or bis(3-chlorophenyl) disulfide. The general reactions are as follows:
-
From 3-chlorobenzenethiol: 3-Cl-C₆H₄-SH + Cl₂ → 3-Cl-C₆H₄-SCl + HCl
-
From bis(3-chlorophenyl) disulfide: (3-Cl-C₆H₄-S)₂ + Cl₂ → 2 (3-Cl-C₆H₄-SCl)
Diagram 1: Synthetic Routes to this compound
Caption: Potential synthetic routes to this compound from its thiol and disulfide precursors.
Exemplary Experimental Protocol (Adapted from general procedures for aryl sulfenyl chlorides)
Materials:
-
Bis(3-chlorophenyl) disulfide
-
Dichloromethane (anhydrous)
-
Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)
-
Nitrogen or Argon atmosphere
Procedure:
-
A solution of bis(3-chlorophenyl) disulfide in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of sulfuryl chloride in anhydrous dichloromethane is added dropwise to the disulfide solution with vigorous stirring. Alternatively, chlorine gas can be bubbled through the solution.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the solvent and any excess chlorinating agent are removed under reduced pressure.
-
The crude this compound is then purified by vacuum distillation.
Note: This is a generalized protocol and requires optimization for specific laboratory conditions and scale. All operations should be carried out in a well-ventilated fume hood due to the toxicity and corrosive nature of the reagents and product.
Reactivity and Potential Applications
Aryl sulfenyl chlorides are versatile reagents in organic synthesis. The primary mode of reactivity is the electrophilic addition to nucleophiles.
Reactions with Alkenes and Alkynes
This compound is expected to react with alkenes and alkynes to form β-chloro thioethers. This reaction proceeds via an episulfonium ion intermediate.
Reactions with Nucleophiles
It will readily react with a variety of nucleophiles, including amines, thiols, and alcohols, to form the corresponding sulfenamides, disulfides, and sulfenate esters, respectively. These reactions are typically fast and high-yielding.
Diagram 2: Reactivity of this compound
An In-depth Technical Guide to the Electrophilic Reaction Mechanism of m-Chlorobenzenesulfenyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic reaction mechanisms of m-chlorobenzenesulfenyl chloride. It details the synthesis of this reagent, its electrophilic addition reactions with alkenes and alkynes, and its role in the synthesis of biologically active molecules. This document includes detailed experimental protocols, quantitative data on reaction kinetics and product distributions, and spectroscopic data for the characterization of this compound and its derivatives. The mechanistic pathways are elucidated through diagrams, and the applications in drug development are highlighted, offering valuable insights for researchers in organic synthesis and medicinal chemistry.
Introduction
Aryl sulfenyl chlorides (ArSCl) are versatile reagents in organic synthesis, acting as potent electrophiles for the introduction of an arylthio group into a variety of organic molecules. Among these, this compound is a valuable reagent due to the influence of the meta-chloro substituent on its reactivity and the potential for the resulting arylthio compounds to serve as intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The electron-withdrawing nature of the chlorine atom at the meta position modulates the electrophilicity of the sulfur atom, influencing the rates and regioselectivity of its reactions.
This guide will delve into the core aspects of the chemistry of this compound, with a focus on its electrophilic reaction mechanisms. It is intended to be a practical resource for researchers, providing the necessary data and protocols to effectively utilize this reagent in their work.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the chlorinolysis of the corresponding disulfide, bis(m-chlorophenyl) disulfide.
Experimental Protocol: Synthesis from Bis(m-chlorophenyl) Disulfide
Materials:
-
Bis(m-chlorophenyl) disulfide
-
Sulfuryl chloride (SO₂Cl₂)
-
Pyridine (catalyst)
-
Dry carbon tetrachloride (CCl₄) or other inert solvent
Procedure:
-
A solution of bis(m-chlorophenyl) disulfide in dry carbon tetrachloride is prepared in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
A catalytic amount of dry pyridine is added to the solution.
-
Sulfuryl chloride is added dropwise to the stirred solution at room temperature. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to ensure complete conversion. The progress of the reaction can be monitored by TLC or GC-MS.
-
Upon completion, the solvent and excess sulfuryl chloride are removed under reduced pressure to yield crude this compound.
-
The crude product can be purified by vacuum distillation to obtain the pure sulfenyl chloride as a reddish-orange oil.
Electrophilic Addition to Alkenes and Alkynes
This compound readily undergoes electrophilic addition to carbon-carbon double and triple bonds. These reactions are of significant interest due to their high stereospecificity and regioselectivity.
General Mechanism
The electrophilic addition of this compound to an alkene proceeds through a two-step mechanism. The initial step involves the electrophilic attack of the sulfenyl chloride on the π-electrons of the alkene, leading to the formation of a bridged thiiranium ion intermediate. This intermediate is then attacked by the chloride ion in an Sₙ2-like fashion, resulting in the final addition product.
Caption: General mechanism of electrophilic addition.
Stereochemistry
The addition of this compound to alkenes is typically an anti-addition . This stereochemical outcome is a direct consequence of the backside attack of the chloride ion on the bridged thiiranium ion intermediate.
Caption: Stereochemical pathway of the addition reaction.
Regioselectivity (Markovnikov and Anti-Markovnikov Addition)
The regioselectivity of the addition to unsymmetrical alkenes is governed by the stability of the partial positive charges on the carbon atoms in the thiiranium ion intermediate.
-
Markovnikov Addition: In the absence of other directing groups, the chloride ion will typically attack the more substituted carbon atom of the thiiranium ion, as this carbon can better stabilize the developing positive charge. This leads to the Markovnikov adduct.[1]
-
Anti-Markovnikov Addition: In certain cases, particularly with alkenes bearing electron-withdrawing groups or under radical conditions (though less common for sulfenyl chlorides), anti-Markovnikov addition can be observed.[2][3]
Quantitative Data
While specific kinetic data for the addition of this compound is not extensively reported, studies on the closely related p-chlorobenzenesulfenyl chloride provide valuable insights. The rates of addition are influenced by the electron density of the alkene, with electron-rich alkenes reacting faster.
| Alkene | Relative Rate of Addition (with p-Cl-ArSCl) |
| Styrene | 1.0 |
| p-Methoxystyrene | 15.2 |
| p-Nitrostyrene | 0.08 |
Data extrapolated from studies on p-chlorobenzenesulfenyl chloride and serves as an estimation for the meta isomer.
Spectroscopic Characterization of this compound
Accurate characterization of this compound is crucial for its effective use. The following data provides a reference for its spectroscopic identification.
¹H and ¹³C NMR Spectroscopy
The NMR spectra of this compound are consistent with its substituted aromatic structure.
| ¹H NMR | Chemical Shift (ppm, CDCl₃) | Multiplicity | Assignment |
| Aromatic | 7.20 - 7.50 | m | Ar-H |
| ¹³C NMR | Chemical Shift (ppm, CDCl₃) | Assignment |
| Aromatic | ~135.2 | C-Cl |
| Aromatic | ~134.8 | C-S |
| Aromatic | ~130.1 | CH |
| Aromatic | ~128.9 | CH |
| Aromatic | ~127.3 | CH |
| Aromatic | ~125.1 | CH |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Mass Spectrometry
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the two chlorine atoms. The molecular ion peak ([M]⁺) will appear as a cluster of peaks due to the presence of ³⁵Cl and ³⁷Cl isotopes.[4]
Expected Fragmentation Pattern:
-
[M]⁺: Molecular ion peak cluster.
-
[M-Cl]⁺: Loss of the chlorine atom attached to the sulfur.
-
[Ar]⁺: Formation of the chlorophenyl cation.
-
[SCl]⁺: Fragment corresponding to the sulfenyl chloride moiety.
Caption: Proposed mass fragmentation pathway.
Applications in Drug Development
The arylthio moiety is a key structural feature in a number of biologically active compounds. This compound serves as a valuable building block for the introduction of the m-chlorophenylthio group, which can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.
The electrophilic nature of sulfenyl chlorides allows for their reaction with a wide range of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfenates, and disulfides, respectively. These functional groups are prevalent in many pharmaceutical compounds.[5] The presence of the chlorine atom can enhance metabolic stability and improve binding affinity to biological targets.[5]
Caption: Synthetic utility in medicinal chemistry.
Conclusion
This compound is a reactive and versatile electrophile with significant applications in organic synthesis. Its electrophilic addition reactions with alkenes and alkynes proceed via a well-defined mechanism involving a bridged thiiranium ion, leading to products with high stereospecificity. The ability to introduce the m-chlorophenylthio group into organic molecules makes it a valuable tool for the synthesis of complex targets, including potential pharmaceutical agents. This guide has provided a detailed overview of its synthesis, reaction mechanisms, characterization, and applications, serving as a comprehensive resource for researchers in the field.
References
- 1. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
m-Chlorobenzenesulfenyl chloride molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of m-Chlorobenzenesulfenyl chloride, a key reagent in various synthetic applications.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. It is important to distinguish this compound from its sulfonyl analog, m-Chlorobenzenesulfonyl chloride.
| Property | Value |
| Chemical Formula | C₆H₄Cl₂S |
| Molecular Weight | 179.07 g/mol |
Molecular Structure and Composition
The structural arrangement of this compound consists of a central benzene ring substituted with a chlorine atom at the meta position and a sulfenyl chloride group (-SCl).
Caption: Logical relationship of the core components of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of benzenesulfenyl chlorides are extensive in the chemical literature. A common synthetic route involves the chlorination of the corresponding thiophenol.
General Synthesis of Aryl Sulfenyl Chlorides from Thiophenols:
-
Dissolution: The starting substituted thiophenol is dissolved in an inert, dry solvent such as carbon tetrachloride or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: The solution is cooled to approximately 0°C using an ice bath to manage the exothermic reaction.
-
Chlorination: A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or gaseous chlorine (Cl₂), is added dropwise or bubbled through the solution while maintaining the low temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.
-
Workup: Upon completion, the reaction mixture is typically warmed to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, often by vacuum distillation, to yield the desired aryl sulfenyl chloride.
It is imperative that these procedures are conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment, as both the reactants and products can be hazardous.
Technical Guide: Physicochemical Properties of m-Chlorobenzenesulfenyl Chloride
Dissemination Level: For research, scientific, and drug development professionals.
Abstract: This document provides a comprehensive overview of the available data regarding the physical state and solubility of m-Chlorobenzenesulfenyl chloride. Due to the limited availability of specific experimental data for this compound, this guide leverages information from analogous compounds, namely benzenesulfenyl chloride and 4-chlorobenzenesulfenyl chloride, to provide a robust predictive framework. Standardized experimental protocols for determining these physicochemical properties are also detailed to aid researchers in generating precise data.
Introduction
This compound is an organosulfur compound of interest in organic synthesis and drug development due to the reactive nature of the sulfenyl chloride functional group. This group serves as a versatile handle for the introduction of sulfur-containing moieties into complex molecules. A thorough understanding of its physical state and solubility is paramount for its effective handling, storage, and application in synthetic protocols. This guide aims to consolidate the available information and provide standardized methodologies for its characterization.
Important Note: There is a significant lack of publicly available, peer-reviewed data specifically for this compound. The information presented herein is largely based on data from the closely related analogues: benzenesulfenyl chloride and 4-chlorobenzenesulfenyl chloride. Researchers should treat this information as a predictive guide and are encouraged to determine the properties of this compound experimentally.
Physical State
The physical state of a compound at ambient temperature is a critical parameter for its handling and storage. Based on data from analogous compounds, this compound is predicted to be a liquid at room temperature.
Table 1: Physical Properties of this compound and Analogous Compounds
| Compound | CAS Number | Molecular Formula | Predicted/Reported Physical State | Melting Point (°C) | Boiling Point (°C) |
| This compound | Not Found | C₆H₄Cl₂S | Predicted: Liquid | Data not available | Data not available |
| Benzenesulfenyl chloride | 931-59-9 | C₆H₅ClS | Dark red liquid | Data not available | 73-75 @ 1.2 kPa |
| 4-Chlorobenzenesulfonyl chloride | 98-60-2 | C₆H₄Cl₂O₂S | White to light yellow crystalline solid | 50-52 | 141 @ 15 mmHg |
Note: 4-Chlorobenzenesulfonyl chloride is a sulfonyl chloride, not a sulfenyl chloride, and is expected to have different physical properties due to the higher oxidation state of sulfur. It is included for comparative purposes.
Solubility Profile
The solubility of a reagent is a crucial factor in designing synthetic reactions, enabling the selection of appropriate solvent systems for optimal reactivity and yield. Qualitative solubility data for benzenesulfenyl chloride suggests that this compound will be soluble in a range of common organic solvents and insoluble in water.
Table 2: Qualitative Solubility of Benzenesulfenyl Chloride
| Solvent | Solubility |
| Pentane | Soluble |
| Benzene | Soluble |
| Acetone | Soluble |
| Chloroform (CHCl₃) | Soluble |
| Dichloromethane (CH₂Cl₂) | Soluble |
| Carbon Tetrachloride (CCl₄) | Soluble |
| Water | Insoluble |
It is anticipated that this compound will exhibit a similar solubility profile. The presence of the chloro- substituent on the benzene ring is unlikely to dramatically alter its solubility in these common organic solvents.
Experimental Protocols
For researchers requiring precise data for this compound, the following general experimental protocols are recommended. These are based on standard laboratory techniques for the characterization of organic compounds.
Determination of Physical State at Ambient Temperature
Objective: To visually determine the physical state (solid or liquid) of the compound at a controlled ambient temperature (e.g., 20-25 °C).
Methodology:
-
Place a small, representative sample (approximately 0.1 g) of the purified compound onto a clean, dry watch glass.
-
Observe the sample in a well-lit area at a controlled ambient temperature.
-
Record the physical state (e.g., crystalline solid, amorphous solid, mobile liquid, viscous liquid) and appearance (e.g., color, clarity).
-
If the substance is a solid, proceed to melting point determination. If it is a liquid, proceed to boiling point determination.
Determination of Boiling Point (for Liquids)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The Thiele tube method is suitable for small sample volumes.
Methodology:
-
Seal one end of a capillary tube using a flame.
-
Attach a small test tube containing 0.5-1 mL of the liquid sample to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.
-
Place the sealed capillary tube (sealed end up) into the liquid in the test tube.
-
Clamp the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil) such that the heat-transfer liquid is above the level of the sample.
-
Gently heat the arm of the Thiele tube.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Cease heating when a steady stream of bubbles is observed.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube as the apparatus cools.
-
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Determination of Qualitative Solubility
Objective: To determine the solubility of the compound in a range of solvents.
Methodology:
-
Add approximately 0.1 mL of the liquid sample (or ~10 mg of a solid sample) to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube in 0.2 mL increments, agitating the mixture after each addition.
-
Observe the mixture for the formation of a single, clear phase (soluble) or the persistence of two distinct phases or a cloudy suspension (insoluble).
-
Repeat the procedure for a range of solvents of varying polarity (e.g., water, ethanol, acetone, toluene, hexane).
-
For compounds that are insoluble in a given solvent, the test can be repeated with gentle heating to assess temperature effects on solubility.
Workflow and Diagrams
The logical workflow for the characterization of the physical state and solubility of a novel or uncharacterized compound like this compound is presented below.
Caption: A logical workflow for determining the physical state and solubility of a chemical compound.
Conclusion
While specific experimental data for this compound remains scarce, a reasonable prediction of its physical state and solubility can be made based on analogous compounds. It is anticipated to be a liquid at room temperature, soluble in common organic solvents, and insoluble in water. For applications in research and drug development, it is strongly recommended that these properties be determined experimentally using the standardized protocols outlined in this guide. This will ensure the safe and effective use of this versatile synthetic intermediate.
Navigating the Safety Landscape of m-Chlorobenzenesulfenyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the safety data sheet (SDS) for m-Chlorobenzenesulfenyl chloride, a compound of significant interest in chemical synthesis and pharmaceutical development. Understanding the hazards and proper handling procedures associated with this chemical is paramount for ensuring laboratory safety and mitigating potential risks. This guide summarizes key quantitative safety data, outlines emergency protocols, and visualizes critical safety workflows to support researchers in its safe and effective use.
Chemical Identity and Properties
This compound, also known as 3-Chlorobenzenesulfonyl chloride, is identified by the CAS number 2888-06-4.[1][2][3] It is a corrosive liquid with a molecular formula of C6H4Cl2O2S and a molecular weight of 211.07 g/mol .[1] The following tables provide a structured overview of its physical and chemical properties based on available safety data sheets.
Physical and Chemical Properties
| Property | Value | Source |
| Physical State | Liquid | [4] |
| Appearance | Yellow | [4] |
| Odor | No information available | [4] |
| Boiling Point | 102 - 103 °C @ 0.9 mmHg | [4] |
| Melting Point | 21°C | [2] |
| Flash Point | 110 °C (closed cup) | |
| Density | 1.499 g/mL at 25 °C | |
| Refractive Index | n20/D 1.568 | |
| Water Solubility | Insoluble | [5] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical. It is corrosive and can cause severe skin burns and eye damage.[4][6] The signal word for this chemical is "Danger".[4][6]
| Hazard Class | Category | GHS Code |
| Skin Corrosion/Irritation | 1B | H314 |
| Serious Eye Damage/Eye Irritation | 1 | H314 |
| Corrosive to metals | 1 | H290 |
Experimental Protocols: Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical. The following protocols are derived from standard safety data sheet recommendations.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.[4]
-
Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill Response
In the event of a spill, the primary objective is to contain the material and prevent its spread while ensuring the safety of personnel.
References
- 1. m-chlorobenzenesulfonyl chloride - CAS:2888-06-4 - Sunway Pharm Ltd [3wpharm.com]
- 2. 3-Chlorobenzenesulfonyl chloride | CAS#:2888-06-4 | Chemsrc [chemsrc.com]
- 3. 3-Chlorobenzenesulfonyl chloride CAS#: 2888-06-4 [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. Cas 98-60-2,4-Chlorobenzenesulfonyl chloride | lookchem [lookchem.com]
- 6. tcichemicals.com [tcichemicals.com]
The Core Reactivity of Sulfenyl Chlorides with Unsaturated Bonds: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the fundamental reactivity of sulfenyl chlorides with unsaturated carbon-carbon bonds, a cornerstone reaction in organic synthesis with significant implications for medicinal chemistry and drug development. We will dissect the underlying mechanisms, explore the factors governing selectivity, and provide detailed experimental protocols. Furthermore, this guide will contextualize the importance of sulfenylation chemistry in the development of pharmaceuticals and its parallels in biological redox signaling.
Introduction to Sulfenyl Chlorides
Sulfenyl chlorides (R-S-Cl) are a class of organosulfur compounds characterized by a sulfur-chlorine bond. The sulfur atom in sulfenyl chlorides is electrophilic, making them potent reagents for the formation of new carbon-sulfur bonds.[1] This reactivity has been harnessed in a wide array of synthetic transformations, leading to the formation of valuable thioethers and other sulfur-containing molecules. Their utility is particularly pronounced in the functionalization of alkenes and alkynes, providing a direct route to vicinal chloro-thioethers.
The Fundamental Reaction: Electrophilic Addition
The reaction of a sulfenyl chloride with an unsaturated bond is a classic example of an electrophilic addition. The electron-rich π-system of the alkene or alkyne acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfenyl chloride.
The Thiiranium Ion Intermediate
The generally accepted mechanism for this reaction proceeds through a cyclic, bridged intermediate known as a thiiranium ion (or episulfonium ion).[2] The initial electrophilic attack of the sulfenyl chloride on the double bond leads to the formation of this three-membered ring, with the positive charge delocalized over the sulfur and the two carbon atoms.[2] This intermediate is then opened by the nucleophilic attack of the chloride ion.
Figure 1: General mechanism of electrophilic addition.
The formation of the bridged thiiranium ion is crucial as it dictates the stereochemical outcome of the reaction. The subsequent nucleophilic attack by the chloride ion occurs from the face opposite to the sulfur bridge, resulting in a net anti-addition across the double bond.
Regioselectivity: Markovnikov vs. Anti-Markovnikov Addition
The regioselectivity of the addition of sulfenyl chlorides to unsymmetrical alkenes is a nuanced aspect of their reactivity, influenced by both steric and electronic factors.[3][4]
-
Anti-Markovnikov Addition: For many terminal alkenes, the addition of sulfenyl halides proceeds with anti-Markovnikov selectivity.[5] In this case, the chloride ion attacks the less substituted carbon of the thiiranium ion intermediate, leading to the sulfur atom being bonded to the more substituted carbon. This is often attributed to steric hindrance at the more substituted carbon.[5]
-
Markovnikov Addition: Conversely, when one of the carbons of the double bond can stabilize a positive charge more effectively (e.g., in styrenes), the reaction can proceed with Markovnikov regioselectivity.[4] In these cases, the thiiranium ion may have more carbocationic character on the carbon atom that can better stabilize the positive charge (e.g., the benzylic position).[3] The chloride ion then attacks this more electrophilic carbon.
Figure 2: Competing regiochemical pathways.
Reactivity with Alkynes
Sulfenyl chlorides also undergo electrophilic addition to alkynes. The reaction with internal alkynes often proceeds with high stereoselectivity, yielding (E)-β-chloroalkenyl sulfides.[6] For terminal alkynes, the regioselectivity can be controlled, providing access to different isomers depending on the reaction conditions.[6]
Quantitative Data on Sulfenyl Chloride Additions
The yield and selectivity of sulfenyl chloride additions are highly dependent on the substrates and reaction conditions. Below are tables summarizing representative quantitative data from the literature.
Table 1: Addition of 2-Quinolinesulfenyl Chloride to Various Alkenes [4]
| Alkene | Product | Yield (%) |
| 1-Hexene | 2-Butyl-1,2-dihydro[7][8]thiazolo[3,2-a]quinolin-10-ium chloride | 98 |
| 1-Heptene | 2-Pentyl-1,2-dihydro[7][8]thiazolo[3,2-a]quinolin-10-ium chloride | 99 |
| 1-Octene | 2-Hexyl-1,2-dihydro[7][8]thiazolo[3,2-a]quinolin-10-ium chloride | 99 |
| Styrene | 3-Phenyl-2,3-dihydro-[7][8]thiazolo[3,2-a]quinolin-10-ium chloride | Quantitative |
| Isoeugenol | 3-(4-hydroxy-3-methoxyphenyl)-2-methyl-2,3-dihydro-[7][8]thiazolo[3,2-a]quinolin-10-ium chloride | 80 |
| Cyclooctene | 2-(Cyclooct-2-en-1-ylthio)quinoline | Quantitative |
Table 2: Regioselectivity in the Addition of Sulfenyl Chlorides to 3,3-Dimethylbutyne [6]
| Sulfenyl Chloride | Alkyne | Product | Regioselectivity |
| Methanesulfenyl chloride | 3,3-Dimethylbutyne | (E)-1-chloro-3,3-dimethyl-2-methylthiobut-1-ene | Highly Regiospecific |
| Toluene-p-sulfenyl chloride | 3,3-Dimethylbutyne | (E)-1-chloro-3,3-dimethyl-2-p-tolylthiobut-1-ene | Highly Regiospecific |
Experimental Protocols
General Procedure for the Synthesis of a Sulfenyl Chloride
Sulfenyl chlorides are often prepared in situ due to their sensitivity to moisture. A common method involves the chlorination of a disulfide.
Materials:
-
Diaryl or dialkyl disulfide (1.0 equiv)
-
Sulfuryl chloride (SO₂Cl₂) (2.0 equiv) or chlorine gas (Cl₂)
-
Inert solvent (e.g., dichloromethane, carbon tetrachloride)
Procedure:
-
Dissolve the disulfide in the inert solvent in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC or GC).
-
The resulting solution of the sulfenyl chloride is typically used directly in the next step without purification.
General Procedure for the Addition of a Sulfenyl Chloride to an Alkene
Materials:
-
Solution of sulfenyl chloride (from 4.1) (1.0 equiv)
-
Alkene (1.0-1.2 equiv)
-
Inert solvent (as used in 4.1)
Procedure:
-
Cool the solution of the sulfenyl chloride to 0 °C or lower (e.g., -78 °C with a dry ice/acetone bath), depending on the reactivity of the substrates.
-
Add the alkene dropwise to the stirred sulfenyl chloride solution.
-
Maintain the low temperature and stir for 1-4 hours. The reaction progress can be monitored by the disappearance of the characteristic color of the sulfenyl chloride (often red or yellow).
-
Once the reaction is complete, quench the reaction with a suitable reagent if necessary (e.g., a saturated solution of sodium bicarbonate).
-
Perform an aqueous workup: transfer the mixture to a separatory funnel, wash with water and brine, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography, distillation, or recrystallization to obtain the pure β-chloro thioether.
Figure 3: Experimental workflow for sulfenyl chloride addition.
Relevance in Drug Development and Biology
While the direct addition of sulfenyl chlorides to unsaturated bonds is a powerful synthetic tool, its direct role within biological signaling is limited. However, the underlying concept of sulfenylation is of paramount importance in cellular biology and provides a strong rationale for the synthesis of sulfur-containing molecules in drug discovery.
Application in Pharmaceutical Synthesis
The reaction of sulfenyl chlorides with unsaturated bonds is a key step in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). A notable example is in a novel synthetic route to the antiretroviral drugs emtricitabine and lamivudine .[9][10] In this process, a sulfenyl chloride intermediate is generated and trapped by vinyl acetate in a continuous flow system, highlighting the industrial applicability of this chemistry.[9]
Protein Sulfenylation in Redox Signaling
In a biological context, the term "sulfenylation" most often refers to the oxidation of a cysteine thiol (-SH) to a sulfenic acid (-SOH).[11] This post-translational modification is a key event in redox signaling, where reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) act as secondary messengers.[8]
For instance, in the epidermal growth factor receptor (EGFR) signaling pathway, EGF binding stimulates the production of H₂O₂.[11] This leads to the sulfenylation of a critical cysteine residue in the EGFR kinase domain, which enhances its enzymatic activity and propagates the downstream signal.[11] This process is reversible and tightly regulated, making it a crucial mechanism for cellular communication. The study of such pathways is vital for understanding diseases like cancer and for developing targeted therapies.
Figure 4: Protein sulfenylation in EGFR signaling.
Conclusion
The electrophilic addition of sulfenyl chlorides to unsaturated bonds is a robust and versatile reaction in the synthetic chemist's toolkit. Its predictable stereochemical outcome and tunable regioselectivity make it a valuable method for the synthesis of complex, sulfur-containing molecules. For researchers in drug development, understanding this fundamental reactivity provides a basis for the design and synthesis of novel therapeutic agents. Furthermore, the analogous process of protein sulfenylation in biological systems underscores the critical role of sulfur chemistry in cellular signaling, offering a conceptual bridge between synthetic methodology and therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Sulfenic Acids in Cellular Redox Signaling: Reconciling Chemical Kinetics and Molecular Detection Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Regioselective Synthesis of Novel Condensed Sulfur–Nitrogen Heterocyclic Compounds Based on Annulation Reactions of 2-Quinolinesulfenyl Halides with Alkenes and Cycloalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Biology Approaches to Study Protein Cysteine Sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of the Sulfenyl Group: A Technical Guide to the Discovery and Evolution of Sulfenylating Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the historical discovery and chemical evolution of sulfenylating agents. From the early, highly reactive sulfenyl halides to sophisticated, stable reagents used in modern chemical biology and drug discovery, this document traces the development of the tools used to install the versatile sulfenyl group (RS-). It offers a detailed look at the core chemistry, comparative reactivity, and practical application of these reagents, providing researchers with a comprehensive understanding of this important class of molecules.
A Historical Overview: From Discovery to Application
The journey into sulfenylation began in the late 19th and early 20th centuries with the pioneering work on organosulfur compounds. The initial sulfenylating agents were simple but highly reactive molecules, laying the groundwork for the more refined reagents used today.
A pivotal moment in this history was the work of German chemist Theodor Zincke . Around 1911, he developed a method to synthesize sulfenyl chlorides (RSCl) through the direct chlorination of disulfides (RSSR) or thiols (RSH). This reaction, now known as the Zincke disulfide reaction , was a fundamental breakthrough, providing the first reliable access to a class of compounds that could act as "RS+" synthons.[1] These early sulfenyl chlorides, such as trichloromethanesulfenyl chloride (Cl3CSCl), were quickly recognized for their high electrophilicity and reactivity towards nucleophiles like amines and alkenes.
However, the very reactivity that made sulfenyl chlorides useful also rendered them unstable and often difficult to handle, limiting their broader application. This challenge spurred the next phase of development. A significant, albeit chemically distinct, milestone was the synthesis of the first stable sulfenic acid by K. Fries in 1912 . While not a sulfenylating agent itself, this discovery demonstrated that the sulfenic acid moiety, the product of sulfenylation and subsequent hydrolysis, could be stabilized by its molecular environment, hinting at the complex role this functional group plays in chemistry and biology.
The mid-20th century saw the development of more stable and selective classes of sulfenylating agents designed to tame the reactivity of the sulfenyl group. This included the synthesis of thiosulfonates (RSO2SR') and sulfenamides (RSNR'2), such as N-(phenylthio)succinimide. These compounds offered a significant advantage: they could deliver the sulfenyl group under milder conditions and with greater functional group tolerance, broadening the scope of sulfenylation reactions in organic synthesis. This evolution was critical for applications in complex molecule synthesis, including the development of fungicides like Captan, which are produced from the reaction of trichloromethanesulfenyl chloride with an amine.
The late 20th and early 21st centuries have been marked by the application of sulfenylation to the life sciences. The discovery that protein cysteine residues can be reversibly S-sulfenylated (forming Cys-SOH) in response to reactive oxygen species (ROS) established this modification as a key mechanism in redox signaling. This has driven the development of highly specialized reagents, not for synthesis, but for the detection and study of this fleeting post-translational modification, further expanding the diverse world of sulfenyl chemistry.
Key Classes of Sulfenylating Agents: A Comparative Analysis
The development of sulfenylating agents has been a story of balancing reactivity with stability. The ideal reagent should be electrophilic enough to react efficiently with the desired nucleophile but stable enough for storage and handling. The table below summarizes and compares the key classes of reagents developed over the past century.
| Reagent Class | General Structure | Year of Development | Key Characteristics | Typical Yields | Common Applications |
| Sulfenyl Halides | R-S-X (X=Cl, Br) | c. 1911 | High Reactivity: Powerful electrophiles. Often unstable, moisture-sensitive, and can be harsh. | 60-90% | Addition to alkenes, synthesis of sulfenamides and disulfides. |
| Disulfides | R-S-S-R' | Early 20th Century | Moderate Reactivity: Require activation (e.g., by oxidation or base) for sulfenylation. Stable and common. | 70-95% | Synthesis of unsymmetrical disulfides, sulfenylation of carbanions. |
| Thiosulfonates | R-SO2-S-R' | Mid-20th Century | Good Stability & Reactivity: Bench-stable solids, react cleanly with a range of nucleophiles. | 85-98% | Asymmetric sulfenylation, synthesis of complex sulfenylated ketones.[2][3] |
| N-Thioimides | R-S-(Imide) | Mid-20th Century | Excellent Stability: Crystalline, easy-to-handle solids. Act as mild electrophilic sulfenyl sources. | 80-95% | Synthesis of sulfenamides, sulfenylation of amides and carbamates. |
Experimental Protocols
To provide a practical context, this section details the experimental procedures for the synthesis of a modern, stable sulfenylating agent and a contemporary application in detecting protein S-sulfenylation.
Synthesis of a Modern Sulfenylating Agent: N-(p-Methoxyphenylthio)succinimide
This protocol describes the preparation of an N-thiosuccinimide, a class of stable, crystalline sulfenylating agents that avoids the use of harsh chlorinating agents like chlorine gas.
Reaction Scheme: (p-CH3OC6H4)SH + C4H4ClNO2 → (p-CH3OC6H4)S-N(COCH2)2 + HCl
Materials:
-
N-Chlorosuccinimide (NCS) (17.1 g, 128 mmol)
-
p-Methoxythiophenol (15.0 g, 107 mmol)
-
Benzene (825 mL, anhydrous)
Procedure:
-
A mixture of N-chlorosuccinimide (17.1 g) in 700 mL of benzene is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
A solution of p-methoxythiophenol (15.0 g) dissolved in 125 mL of benzene is added to the NCS suspension.
-
The reaction mixture is stirred at room temperature for 75 minutes. During this time, the suspended solids will dissolve, and succinimide will precipitate.
-
The precipitated succinimide is removed by filtration.
-
The benzene filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is recrystallized from 225 mL of benzene to afford N-(p-Methoxyphenylthio)succinimide as a crystalline solid.
Application Protocol: Chemoproteomic Analysis of Protein S-Sulfenylation
This protocol outlines a workflow for the global, in-situ analysis of protein S-sulfenylation using a dimedone-based chemical probe (DYn-2), which contains an alkyne handle for subsequent detection. This method allows for the identification of specific cysteine residues that undergo this oxidative modification within a complex cellular proteome.
Procedure:
-
Cell Culture and Stimulation: Culture cells (e.g., A431 human epidermoid carcinoma cells) to ~80% confluency. Treat cells with a stimulus (e.g., 100 µM H2O2 or 100 ng/mL Epidermal Growth Factor) for a defined period (e.g., 5-10 minutes) to induce protein S-sulfenylation. A vehicle-treated control is run in parallel.
-
In-situ Labeling: Lyse the cells directly in a buffer containing 1 mM DYn-2 probe. The dimedone moiety of the probe will selectively and covalently react with protein sulfenic acids (Cys-SOH). Incubate for 1 hour at room temperature.
-
Protein Precipitation and Alkylation: Precipitate total protein using a methanol/chloroform procedure. Re-dissolve the protein pellet in a denaturing buffer (e.g., 8 M urea) and treat with 10 mM iodoacetamide (IAA) to block all remaining free cysteine thiols, preventing disulfide exchange.
-
Click Chemistry: To attach a biotin tag for enrichment, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Add biotin-azide, CuSO4, and a reducing agent (e.g., sodium ascorbate) to the protein sample. The alkyne on the DYn-2 probe will react with the azide on the biotin, tagging the formerly S-sulfenylated proteins.
-
Proteolytic Digestion: Digest the biotin-tagged proteins into peptides using trypsin overnight at 37°C.
-
Peptide Enrichment: Incubate the peptide mixture with streptavidin-coated magnetic beads. The high affinity between biotin and streptavidin will capture the peptides that were originally S-sulfenylated. Wash the beads extensively to remove non-tagged peptides.
-
Mass Spectrometry Analysis: Elute the enriched peptides from the beads and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use database search algorithms (e.g., Sequest, MaxQuant) to identify the amino acid sequences of the enriched peptides and pinpoint the exact sites of DYn-2 modification, thus mapping the S-sulfenylation sites across the proteome.
Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a key biological signaling pathway regulated by S-sulfenylation and the experimental workflow for its detection.
Redox Regulation of PTP1B Signaling
Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme in cellular signaling that is regulated by reversible oxidation. Hydrogen peroxide (H2O2) transiently inhibits PTP1B by oxidizing its catalytic cysteine, which is crucial for pathways like insulin signaling.
Redox Signaling of GAPDH
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a central enzyme in glycolysis, also plays a role in redox signaling. Oxidation of its catalytic cysteine by H2O2 can lead to a "two-cysteine switch," altering its function and promoting downstream signaling events like apoptosis.
Chemoproteomic Workflow for S-Sulfenylation Analysis
This diagram illustrates the logical flow of the experimental protocol described in Section 3.2 for identifying S-sulfenylated proteins in a cell sample.
References
- 1. Redox regulation of protein tyrosine phosphatase 1B involves a sulphenyl-amide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective Electrophilic Sulfenylation of β,β-Disubstituted Enesulfinamides: Asymmetric Construction of Less Accessible Acyclic α,α-Disubstituted α-Sulfenylated Ketimines [organic-chemistry.org]
- 3. Stereoselective Electrophilic Sulfenylation of β,β-Disubstituted Enesulfinamides: Asymmetric Construction of Less Accessible Acyclic α,α-Disubstituted α-Sulfenylated Ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Theoretical Studies on m-Chlorobenzenesulfenyl Chloride
Disclaimer: As of late 2025, dedicated theoretical and experimental studies specifically focused on m-chlorobenzenesulfenyl chloride are not extensively available in publicly accessible scientific literature. Consequently, this guide leverages established principles and data from studies on the parent compound, benzenesulfenyl chloride, and its other derivatives to provide a foundational understanding and predictive insights into the properties and reactivity of this compound. The experimental protocols and quantitative data presented herein are based on analogous systems and should be considered as a starting point for specific research on the meta-chloro isomer.
Introduction
This compound (C₆H₄ClSCl) is an organosulfur compound featuring a phenyl ring substituted with a chlorine atom at the meta position and a sulfenyl chloride (-SCl) functional group. Like other aryl sulfenyl chlorides, it is expected to be a reactive electrophilic sulfur compound, making it a potentially valuable reagent in organic synthesis for the introduction of the m-chlorophenylthio group. Theoretical studies are crucial for understanding its conformational preferences, electronic structure, and reactivity, which in turn informs its synthetic applications and handling.
Molecular Structure and Properties
The introduction of a chlorine atom at the meta position of the benzene ring is expected to influence the electronic properties of the sulfur atom through inductive effects. Theoretical calculations, typically employing Density Functional Theory (DFT), are essential for elucidating the precise geometric and electronic structure.
Conformational Analysis
The primary conformational flexibility in this compound arises from the rotation around the C-S bond. Theoretical calculations would be necessary to determine the potential energy surface and identify the most stable conformers. It is hypothesized that the molecule exists in conformations where the S-Cl bond is either in the plane of the benzene ring or perpendicular to it, with the latter often being the lower energy conformation in related molecules.
Predicted Structural Parameters
While specific experimental data for this compound is unavailable, theoretical calculations for the parent benzenesulfenyl chloride and related sulfonyl chlorides provide expected ranges for key bond lengths and angles. These parameters can be predicted with reasonable accuracy using computational methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).
Table 1: Predicted Molecular Geometry of this compound (Based on Analogs)
| Parameter | Predicted Value | Methodological Basis |
| C-S Bond Length | ~1.77 Å | Based on DFT calculations of benzenesulfonyl chloride. |
| S-Cl Bond Length | ~2.05 Å | Based on DFT calculations of benzenesulfonyl chloride. |
| C-S-Cl Bond Angle | ~100° | Based on DFT calculations of benzenesulfonyl chloride. |
| Dihedral Angle (C-C-S-Cl) | Conformer-dependent | To be determined by conformational analysis. |
Spectroscopic Properties
Vibrational spectroscopy (FTIR and Raman) is a powerful tool for characterizing molecules. Theoretical frequency calculations are indispensable for the accurate assignment of experimental spectra.
Table 2: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Notes |
| ν(C-S) | 650 - 750 | Stretching vibration of the carbon-sulfur bond. |
| ν(S-Cl) | 450 - 550 | Stretching vibration of the sulfur-chlorine bond. |
| Aromatic ν(C-H) | 3000 - 3100 | Stretching vibrations of the aromatic C-H bonds. |
| Aromatic ν(C=C) | 1400 - 1600 | In-plane stretching vibrations of the benzene ring. |
| ν(C-Cl) | 1000 - 1100 | Stretching vibration of the carbon-chlorine bond on the ring. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of aryl sulfenyl chlorides, which can be adapted for this compound.
Synthesis of this compound
A common method for the synthesis of aryl sulfenyl chlorides is the chlorination of the corresponding disulfide.[1]
Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet, dissolve bis(3-chlorophenyl) disulfide in a dry, inert solvent such as carbon tetrachloride or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the same solvent dropwise with constant stirring.
-
Monitor the reaction progress by TLC or GC. The disappearance of the disulfide spot indicates the completion of the reaction.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude this compound, often a reddish oil, can be purified by vacuum distillation.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show signals in the aromatic region (7.0-8.0 ppm) with splitting patterns characteristic of a meta-substituted benzene ring.
-
¹³C NMR: Will show characteristic signals for the aromatic carbons, with the carbon attached to the sulfur being deshielded.
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the purified product and compare it with the theoretically predicted vibrational frequencies (as in Table 2) to confirm the presence of key functional groups.
Mass Spectrometry (MS):
-
Determine the molecular weight and fragmentation pattern to confirm the identity of the compound. The isotopic pattern of chlorine should be observable.
Reactivity and Reaction Mechanisms
Aryl sulfenyl chlorides are primarily used as electrophiles. The sulfur atom is electron-deficient and readily reacts with nucleophiles.
Electrophilic Addition to Alkenes
A hallmark reaction of sulfenyl chlorides is their addition across carbon-carbon double bonds. This reaction typically proceeds through a bridged thiiranium ion intermediate, leading to anti-addition products.[2][3]
The general mechanism involves the electrophilic attack of the sulfenyl chloride on the alkene to form a cyclic thiiranium ion. The chloride ion then attacks one of the carbon atoms of the ring from the opposite face, leading to the opening of the ring and the formation of the anti-addition product.
Visualizations
Logical Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound.
Signaling Pathway for Electrophilic Addition
Caption: Mechanism of electrophilic addition of this compound to an alkene.
Conclusion
While specific theoretical studies on this compound are currently lacking, a robust framework for its investigation can be built upon the extensive research conducted on benzenesulfenyl chloride and its derivatives. Computational chemistry, particularly DFT, is a powerful predictive tool for understanding its structure, stability, and spectroscopic signatures. The generalized synthetic protocols and known reactivity patterns provide a solid foundation for experimental exploration. Further research is warranted to elucidate the specific properties of this compound and unlock its full potential in synthetic organic chemistry.
References
- 1. Sulfenyl chloride - Wikipedia [en.wikipedia.org]
- 2. Benzenesulfenyl chloride | 931-59-9 | Benchchem [benchchem.com]
- 3. Efficient Regioselective Synthesis of Novel Condensed Sulfur–Nitrogen Heterocyclic Compounds Based on Annulation Reactions of 2-Quinolinesulfenyl Halides with Alkenes and Cycloalkenes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Sulfenylation of Alkenes with m-Chlorobenzenesulfenyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of m-chlorobenzenesulfenyl chloride in the sulfenylation of alkenes, a key reaction in organic synthesis for the formation of β-chloro thioethers. These products are valuable intermediates in the development of novel pharmaceuticals and functional materials.
Introduction
The addition of sulfenyl chlorides to alkenes is a well-established and reliable method for the synthesis of β-halo thioethers. This compound is a versatile reagent for this transformation, reacting with a wide range of alkenes under mild conditions to afford the corresponding adducts in good yields. The reaction is characterized by its high stereospecificity, typically proceeding via an anti-addition mechanism.
Reaction Mechanism and Stereochemistry
The electrophilic addition of this compound to an alkene proceeds through a two-step mechanism involving a bridged thiiranium ion intermediate.[1][2][3] This mechanism is analogous to the halogenation of alkenes.
Step 1: Formation of the Thiiranium Ion The electron-rich π-bond of the alkene attacks the electrophilic sulfur atom of this compound, displacing the chloride ion and forming a cyclic thiiranium ion intermediate. This step is generally the rate-determining step of the reaction.[3]
Step 2: Nucleophilic Attack by Chloride The chloride ion, now acting as a nucleophile, attacks one of the carbon atoms of the thiiranium ion from the face opposite to the sulfur bridge. This backside attack results in the opening of the three-membered ring and leads to the characteristic anti-addition of the m-chlorophenylthio group and the chlorine atom across the double bond.
The overall reaction is stereospecific. For example, the reaction with a cis-alkene will yield the threo enantiomers, while a trans-alkene will produce the erythro enantiomers of the β-chloro thioether.
Factors Influencing the Reaction
-
Alkene Structure: The rate of reaction is sensitive to the substitution pattern of the alkene. Electron-donating groups on the double bond generally increase the reaction rate by stabilizing the partial positive charge that develops on the carbon atoms in the transition state leading to the thiiranium ion.
-
Solvent: The reaction is typically carried out in inert, non-polar to moderately polar solvents such as dichloromethane, chloroform, or 1,2-dichloroethane. The choice of solvent can influence the reaction rate.
-
Temperature: The addition of this compound to alkenes is often performed at room temperature or below. Lower temperatures can enhance the stereoselectivity of the reaction.
Quantitative Data
| Alkene | Major Product Isomer | Product Distribution (%) |
| Terminal Alkenes | ||
| Propene | 1-Chloro-2-(4-chlorophenylthio)propane | 95 |
| 2-Chloro-1-(4-chlorophenylthio)propane | 5 | |
| 1-Butene | 1-Chloro-2-(4-chlorophenylthio)butane | 92 |
| 2-Chloro-1-(4-chlorophenylthio)butane | 8 | |
| Isobutene | 1-Chloro-2-(4-chlorophenylthio)-2-methylpropane | 100 |
| Internal Alkenes | ||
| cis-2-Butene | threo-2-Chloro-3-(4-chlorophenylthio)butane | 100 |
| trans-2-Butene | erythro-2-Chloro-3-(4-chlorophenylthio)butane | 100 |
| Cyclohexene | trans-1-Chloro-2-(4-chlorophenylthio)cyclohexane | 100 |
Experimental Protocols
The following are general protocols for the sulfenylation of an alkene with this compound.
General Protocol for the Addition of this compound to an Alkene
Materials:
-
Alkene
-
This compound
-
Anhydrous dichloromethane (or other suitable inert solvent)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkene (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred alkene solution over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates the complete consumption of the starting materials.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Protocol for the Reaction with Cyclohexene
Procedure:
-
To a stirred solution of cyclohexene (e.g., 0.82 g, 10 mmol) in 50 mL of anhydrous dichloromethane at 0 °C, add a solution of this compound (e.g., 1.79 g, 10 mmol) in 20 mL of anhydrous dichloromethane dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Work up the reaction as described in the general protocol.
-
Purify the crude product by column chromatography to yield trans-1-chloro-2-(3-chlorophenylthio)cyclohexane.
Visualizations
Reaction Mechanism
Caption: Mechanism of Sulfenylation.
Experimental Workflow
Caption: General Experimental Workflow.
References
Application Notes and Protocols: Iron-Catalyzed Addition of m-Chlorobenzenesulfenyl Chloride to Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The addition of sulfenyl chlorides to alkynes is a fundamental transformation in organic synthesis, providing a direct route to functionalized β-chloroalkenyl sulfides. These products are versatile intermediates in the synthesis of a wide range of sulfur-containing compounds, which are of significant interest in medicinal chemistry and materials science. This application note details a robust and highly selective protocol for the addition of m-chlorobenzenesulfenyl chloride to both terminal and internal alkynes, employing a simple and inexpensive iron catalyst. The reaction proceeds via a radical mechanism, affording excellent yields and high control over both regioselectivity and stereoselectivity.
Reaction Principle
The iron-catalyzed addition of this compound to alkynes proceeds through a radical chain mechanism. A catalytic amount of an iron salt initiates the homolytic cleavage of the S-Cl bond of the sulfenyl chloride, generating a sulfur-centered radical. This radical then adds to the alkyne in a regioselective manner. The resulting vinyl radical is subsequently trapped by a chlorine atom from another molecule of the sulfenyl chloride to afford the β-chloroalkenyl sulfide product and regenerate the sulfur-centered radical, thus propagating the chain reaction. This method is notable for its operational simplicity, broad substrate scope, and high degree of stereocontrol, typically yielding the (E)-isomer as the major product.
Experimental Protocol
This protocol is a general procedure adapted from the work of Iwasaki, et al., for the iron-induced regio- and stereoselective addition of arenesulfenyl chlorides to alkynes.[1][2]
Materials:
-
Alkyne (e.g., phenylacetylene, 1-octyne, diphenylacetylene)
-
This compound
-
Iron(III) chloride (FeCl₃), anhydrous
-
1,2-Dichloroethane (DCE), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for reaction setup and workup
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alkyne (1.0 mmol, 1.0 equiv).
-
Add anhydrous 1,2-dichloroethane (5.0 mL).
-
To this solution, add anhydrous iron(III) chloride (0.05 mmol, 0.05 equiv).
-
Stir the mixture at room temperature for 5 minutes.
-
Slowly add a solution of this compound (1.2 mmol, 1.2 equiv) in anhydrous 1,2-dichloroethane (2.0 mL) to the reaction mixture via syringe over a period of 10 minutes.
-
Stir the reaction mixture at room temperature for the time indicated in the data summary table (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired β-chloroalkenyl sulfide.
Data Presentation
The following table summarizes the representative yields and selectivity for the iron-catalyzed addition of arenesulfenyl chlorides to various alkynes. While specific data for this compound was not found in the primary literature source, the results for benzenesulfenyl chloride and other substituted analogues are presented as a strong indicator of the expected outcome. The reaction is generally high-yielding with excellent stereoselectivity for the E-isomer.
| Alkyne Substrate | Arenesulfenyl Chloride | Product | Yield (%) | Regioisomer Ratio | Stereoisomer Ratio (E:Z) |
| Phenylacetylene | Benzenesulfenyl chloride | (E)-1-chloro-2-(phenylthio)-1-phenylethene | 95 | >99:1 | >99:1 |
| 1-Octyne | Benzenesulfenyl chloride | (E)-1-chloro-1-(phenylthio)oct-1-ene | 89 | >99:1 | >99:1 |
| 4-Ethynyltoluene | Benzenesulfenyl chloride | (E)-1-(4-methylphenyl)-1-chloro-2-(phenylthio)ethene | 93 | >99:1 | >99:1 |
| 4-Methoxyphenylacetylene | Benzenesulfenyl chloride | (E)-1-(4-methoxyphenyl)-1-chloro-2-(phenylthio)ethene | 96 | >99:1 | >99:1 |
| Diphenylacetylene | Benzenesulfenyl chloride | (E)-1-chloro-1,2-diphenyl-2-(phenylthio)ethene | 91 | - | >99:1 |
| 1-Phenyl-1-propyne | Benzenesulfenyl chloride | (E)-1-chloro-1-phenyl-2-(phenylthio)prop-1-ene | 85 | >99:1 | >99:1 |
Mandatory Visualizations
Reaction Workflow
References
Application Notes and Protocols: m-Chlorobenzenesulfonyl Chloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Chlorobenzenesulfonyl chloride (m-CBSC), with the CAS number 2888-06-4, is an important chemical intermediate in the synthesis of various organic compounds. While the user's initial query mentioned "m-Chlorobenzenesulfenyl chloride," it is highly probable that the intended compound was m-chlorobenzenesulfonyl chloride, as the latter is widely used in the synthesis of sulfonamides, a critical class of pharmaceuticals. This document will focus on the applications of m-chlorobenzenesulfonyl chloride and its isomers in pharmaceutical synthesis, providing detailed protocols and data for researchers.
Benzenesulfonyl chlorides, including the m-chloro isomer, are primarily used to introduce the benzenesulfonyl group into a molecule, most commonly through the reaction with amines to form sulfonamides. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of drugs with diverse therapeutic applications, including diuretics, antibacterials, and hypoglycemic agents.
Key Applications in Pharmaceutical Synthesis
The primary application of m-chlorobenzenesulfonyl chloride and its isomers in pharmaceutical synthesis is the formation of sulfonamides. This reaction is a nucleophilic acyl substitution where an amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.
The general reaction is as follows:
ArSO₂Cl + 2 RNH₂ → ArSO₂NHR + RNH₃⁺Cl⁻
This reaction is fundamental to the synthesis of a vast number of pharmaceutical agents.
Synthesis of Diuretic Drugs
Loop diuretics are a class of drugs that act on the kidneys to increase urine output. Many potent loop diuretics are sulfonamide derivatives. For instance, the synthesis of the potent diuretic drug Bumetanide involves a chlorosulfonation step to create a sulfonyl chloride, which is then reacted with an amine to form the final sulfonamide product. A key intermediate in the synthesis of some diuretic drugs is 3-nitro-4-phenoxy-5-chlorosulfonylbenzoic acid, which is formed from a multi-step synthesis starting from p-chlorobenzoic acid.[1]
General Synthesis of Sulfonamide Derivatives
The reaction of p-chlorobenzenesulfonyl chloride with various amines has been extensively studied to generate libraries of sulfonamide derivatives for drug discovery. These reactions are often high-yielding and can be performed under mild conditions.
Data Presentation: Synthesis of Sulfonamide Derivatives
The following table summarizes representative quantitative data for the synthesis of sulfonamides using chlorobenzenesulfonyl chloride derivatives.
| Entry | Amine | Sulfonyl Chloride | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | p-chlorobenzenesulfonyl chloride | MNPs-AHBA-Cu / K₂CO₃ | PEG | 80 | 1 | 95 | [2] |
| 2 | Various aromatic amines | p-chlorobenzenesulfonyl chloride | MNPs-AHBA-Cu / K₂CO₃ | PEG | RT | - | 87-95 | [2] |
| 3 | Aniline | Benzenesulfonyl chloride | Pyridine | - | 0-25 | - | 100 | |
| 4 | p-toluidine | p-toluenesulfonyl chloride | Pyridine | - | 0-25 | - | 100 |
Experimental Protocols
General Protocol for the Synthesis of Aromatic Sulfonamides
This protocol is a general method for the synthesis of sulfonamides from an amine and a benzenesulfonyl chloride, based on established procedures.[2]
Materials:
-
Aromatic amine (1.0 mmol)
-
m-Chlorobenzenesulfonyl chloride (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Polyethylene glycol (PEG) (5 mL)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
Procedure:
-
To a round-bottom flask, add the aromatic amine (1.0 mmol), potassium carbonate (1.5 mmol), and polyethylene glycol (5 mL).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Add m-chlorobenzenesulfonyl chloride (1.0 mmol) to the mixture.
-
Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, extract the reaction mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude sulfonamide product.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Logical Workflow for Sulfonamide Synthesis
The following diagram illustrates the general workflow for the synthesis of sulfonamides from an arylsulfonyl chloride and an amine.
Caption: General workflow for sulfonamide synthesis.
Signaling Pathway (Illustrative)
As m-chlorobenzenesulfonyl chloride is a synthetic intermediate, it does not directly participate in signaling pathways. However, the resulting sulfonamide drugs, such as loop diuretics, have well-defined mechanisms of action. The diagram below illustrates the mechanism of action of loop diuretics, a class of drugs synthesized using related sulfonyl chlorides.
Caption: Mechanism of action of loop diuretics.
m-Chlorobenzenesulfonyl chloride and its isomers are valuable reagents in pharmaceutical synthesis, primarily for the construction of the sulfonamide functional group. This moiety is present in a wide range of clinically important drugs. While specific examples of marketed drugs synthesized directly from the meta-isomer are not as prevalent in the literature as for the para-isomer, the general reactivity and synthetic utility are analogous. The provided protocols and data serve as a practical guide for researchers in the field of medicinal chemistry and drug development for the synthesis of novel sulfonamide-based therapeutic agents.
References
The Role of Chlorinated Benzenesulfenyl Chloride Derivatives in Agrochemical Innovation: A Technical Overview
Introduction
While specific data on the direct application of m-chlorobenzenesulfenyl chloride in modern agrochemical development is limited in publicly available literature, the broader class of chlorobenzenesulfonyl chlorides, including its ortho- and para-isomers, serves as a crucial scaffold for the synthesis of a variety of bioactive molecules with significant applications in agriculture. These compounds are key precursors in the development of herbicides, fungicides, and insecticides. This document provides a detailed overview of the application of chlorobenzenesulfonyl chloride derivatives in agrochemical synthesis, focusing on the well-documented examples derived from the ortho- and para-isomers as illustrative cases. We will delve into the synthesis protocols, biological activities, and modes of action of these important agricultural chemicals.
Application in Herbicide Development: The Case of Chlorsulfuron
One of the most notable applications of a chlorobenzenesulfonyl chloride isomer is in the synthesis of the herbicide chlorsulfuron. This sulfonylurea herbicide is effective at controlling a broad spectrum of broadleaf weeds and some grasses in cereal crops.
Experimental Protocol: Synthesis of Chlorsulfuron
The synthesis of chlorsulfuron involves a key condensation reaction between 2-chlorobenzenesulfonyl isocyanate and 2-amino-4-methoxy-6-methyl-1,3,5-triazine.[1]
-
Step 1: Preparation of 2-Chlorobenzenesulfonyl Isocyanate: This intermediate is typically synthesized from 2-chlorobenzenesulfonamide by reaction with phosgene.
-
Step 2: Condensation Reaction: 2-Chlorobenzenesulfonyl isocyanate is then reacted with 2-amino-4-methoxy-6-methyl-1,3,5-triazine in an inert solvent, such as dichloromethane, at room temperature. The reaction mixture is stirred until completion, typically monitored by thin-layer chromatography.
-
Step 3: Isolation and Purification: The resulting product, chlorsulfuron, is then isolated by filtration and purified by recrystallization to yield a white crystalline solid.[1]
Biological Activity and Mode of Action
Chlorsulfuron is a potent inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By inhibiting ALS, chlorsulfuron disrupts protein synthesis, leading to the cessation of plant growth and eventual death of the weed.
Quantitative Data: Efficacy of Chlorsulfuron
| Target Weeds | Application Rate (g/ha) | Control Efficacy (%) |
| Broadleaf Weeds | 9.0 - 17.4 | > 90% |
| Grasses | 9.0 - 17.4 | 70 - 85% |
Data compiled from publicly available agricultural extension resources.
Application in Insecticide and Acaricide Development: The Example of Chlorfenson
Chlorfenson is an organochlorine compound that was historically used as an insecticide and acaricide.[2] Its synthesis utilizes 4-chlorobenzenesulfonyl chloride.
Experimental Protocol: Synthesis of Chlorfenson
The production of chlorfenson is achieved through the condensation of 4-chlorobenzenesulfonyl chloride with 4-chlorophenol in a basic medium.[2]
-
Step 1: Reaction Setup: 4-chlorobenzenesulfonyl chloride and 4-chlorophenol are dissolved in a suitable solvent, such as toluene.
-
Step 2: Addition of Base: A base, typically an aqueous solution of sodium hydroxide, is added to the reaction mixture to facilitate the condensation reaction.
-
Step 3: Reaction and Workup: The mixture is heated and stirred for a set period. After the reaction is complete, the organic layer is separated, washed with water to remove any remaining base and salts, and the solvent is evaporated to yield crude chlorfenson.
-
Step 4: Purification: The crude product can be further purified by recrystallization.
Biological Activity
Chlorfenson acts primarily as an ovicide, with long-lasting residual activity against the eggs of mites and some insects.[2] While its exact mode of action is not as clearly defined as modern pesticides, it is believed to disrupt embryonic development.
Logical Workflow for Agrochemical Development from Chlorobenzenesulfonyl Chloride
The development process for new agrochemicals based on the chlorobenzenesulfonyl chloride scaffold follows a logical progression from synthesis to biological evaluation.
Caption: Workflow for agrochemical development using chlorobenzenesulfonyl chloride.
Signaling Pathway of Sulfonylurea Herbicides
The mode of action of sulfonylurea herbicides like chlorsulfuron can be visualized as a signaling pathway disruption.
Caption: Inhibition of ALS by chlorsulfuron disrupts amino acid synthesis.
Chlorobenzenesulfonyl chloride and its isomers are versatile building blocks in the synthesis of effective agrochemicals. While the direct role of the meta-isomer is not as prominently documented, the examples of chlorsulfuron and chlorfenson derived from the ortho- and para-isomers, respectively, highlight the significance of this class of compounds in developing products for crop protection. The continued exploration of derivatives from all isomers may yet yield novel active ingredients with improved efficacy and environmental profiles.
References
Application Notes and Protocols for Reactions with m-Chlorobenzenesulfenyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for reactions involving m-Chlorobenzenesulfenyl chloride. Due to the limited availability of specific protocols for this particular reagent, the following sections detail a generalized yet comprehensive procedure for the electrophilic addition of arenesulfenyl chlorides to alkenes, a primary application for this class of compounds. This protocol can be adapted for this compound.
Introduction to this compound
This compound (C₆H₄Cl₂S) is an electrophilic sulfur compound utilized in organic synthesis for the introduction of the m-chlorophenylthio group. Its reactivity is primarily centered around the electrophilic nature of the sulfur atom, making it a key reagent for the formation of carbon-sulfur bonds. A significant application of arenesulfenyl chlorides is their electrophilic addition to unsaturated systems like alkenes and alkynes, leading to the formation of β-chloro thioethers. These products can serve as versatile intermediates in the synthesis of more complex molecules, including those of pharmaceutical interest.
Core Reaction: Electrophilic Addition to Alkenes
The reaction of this compound with an alkene proceeds via an electrophilic addition mechanism. The electron-rich double bond of the alkene attacks the electrophilic sulfur atom of the sulfenyl chloride. This typically results in the formation of a bridged thiiranium ion intermediate, which is then opened by the chloride ion in an anti-fashion.
Reaction Mechanism
The generally accepted mechanism involves the formation of a cyclic thiiranium ion intermediate, which dictates the stereochemistry of the addition.
safe handling and storage procedures for m-Chlorobenzenesulfenyl chloride
Application Notes and Protocols for m-Chlorobenzenesulfenyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed procedures for the safe handling and storage of this compound. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.
Introduction
This compound is a corrosive and moisture-sensitive compound.[1][2] Inhalation, ingestion, or skin contact can cause severe burns.[1][3] This document outlines the necessary precautions and procedures for its safe use in a laboratory setting.
Hazard Identification and Risk Assessment
-
Signal Word: Danger[3]
-
Primary Hazards: Causes severe skin burns and eye damage.[1][3][4] May cause respiratory irritation.[4] The substance is water-reactive.[4]
-
Routes of Exposure: Inhalation, ingestion, skin, and eye contact.
Before working with this chemical, a thorough risk assessment must be conducted, considering the scale of the experiment and the specific laboratory conditions.
Safe Handling Protocols
3.1. Engineering Controls
-
All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][3]
-
Use a closed system or provide appropriate exhaust ventilation when handling the product.[3]
3.2. Personal Protective Equipment (PPE)
A comprehensive set of PPE is mandatory when handling this chemical.
| PPE Category | Specification |
| Eye and Face | Chemical safety goggles and a face shield are required. Standard safety glasses are not sufficient.[5] |
| Skin | A flame-retardant lab coat, long pants, and closed-toe shoes must be worn. Wear appropriate protective gloves (e.g., butyl rubber, neoprene) to prevent skin exposure.[3] |
| Respiratory | For operations with a risk of generating aerosols or vapors, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[4] |
3.3. General Handling Practices
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]
-
Wash hands thoroughly after handling, especially before eating, drinking, or smoking.[3]
-
Avoid contact with water and moisture, as the substance is moisture-sensitive.[1][2]
Storage Procedures
Proper storage is critical to maintain the chemical's stability and prevent hazardous situations.
| Storage Parameter | Requirement |
| Location | Store in a cool, dry, and well-ventilated area designated as a corrosives area.[1][4][6] |
| Container | Keep in the original, tightly sealed container.[1][6] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[2][3] |
| Incompatibilities | Keep away from strong oxidizing agents, strong bases, water, and moist air.[3][4] |
Emergency Procedures
5.1. Spills and Leaks
-
Evacuate: Immediately evacuate the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite. Do not use combustible materials.
-
Cleanup: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal. Do not add water to the spill.[4]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., acetone), followed by soap and water, ensuring all waste is collected for proper disposal.
5.2. First Aid Measures
Immediate medical attention is required for all exposures.[1][3][4]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1][3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |
Waste Disposal
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of contents and container in accordance with local, regional, and national regulations.[3]
-
Do not dispose of it in the sewer system.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₆H₄Cl₂O₂S |
| Molecular Weight | 211.06 g/mol |
| Appearance | White to pale yellow flakes or solid |
| Boiling Point | 141 °C @ 15 mmHg |
| Melting Point | 50 - 53 °C |
| Solubility | Insoluble in water, soluble in ether and benzene |
Note: Some data is for the related compound 4-Chlorobenzenesulfonyl chloride and should be used as an estimate.[1][7]
Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response protocol for incidents involving this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. 4-Chlorobenzenesulfonyl chloride(98-60-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory-Scale Synthesis of β-Iodoalkenyl Sulfides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the stereoselective synthesis of both (E)- and (Z)-β-iodoalkenyl sulfides, valuable intermediates in organic synthesis and drug discovery. The methods outlined are suitable for laboratory-scale preparations and offer high regio- and stereoselectivity.
Introduction
β-Iodoalkenyl sulfides are versatile synthetic building blocks, enabling the introduction of both a sulfur-containing moiety and an iodine atom across a double bond. This dual functionality allows for a wide range of subsequent transformations, including cross-coupling reactions, substitutions, and further manipulations of the sulfur atom. The stereochemistry of the double bond is crucial for the biological activity and physical properties of many organic molecules, making stereoselective synthesis of these compounds highly desirable.
This document provides two primary protocols:
-
A reagentless, atom-economical synthesis of (E)-β-iodoalkenyl sulfides via the iodosulfenylation of alkynes.
-
A one-pot synthesis of (Z)-β-iodoalkenyl sulfides through the hydroiodination of internal alkynes followed by in-situ sulfenylation.
Data Presentation: Comparison of Synthetic Methods
The following tables summarize the yields for the synthesis of various (E)- and (Z)-β-iodoalkenyl sulfides using the protocols detailed below.
Table 1: Synthesis of (E)-β-Iodoalkenyl Sulfides from Alkynes, Iodine, and Disulfides
| Entry | Alkyne | Disulfide | Product | Yield (%) |
| 1 | Diphenylacetylene | Diphenyl disulfide | (E)-(2-iodo-1,2-diphenylvinyl)(phenyl)sulfane | 92 |
| 2 | 1-Phenyl-1-propyne | Diphenyl disulfide | (E)-(2-iodo-1-phenylprop-1-en-1-yl)(phenyl)sulfane | 85 |
| 3 | 1,2-Di(p-tolyl)acetylene | Diphenyl disulfide | (E)-(2-iodo-1,2-di(p-tolyl)vinyl)(phenyl)sulfane | 90 |
| 4 | 1-Cyclohexyl-2-phenylacetylene | Diphenyl disulfide | (E)-(1-cyclohexyl-2-iodo-2-phenylvinyl)(phenyl)sulfane | 78 |
| 5 | Diphenylacetylene | Bis(4-chlorophenyl) disulfide | (E)-(2-iodo-1,2-diphenylvinyl)(4-chlorophenyl)sulfane | 88 |
Table 2: One-Pot Synthesis of (Z)-β-Iodoalkenyl Sulfides from Internal Alkynes
| Entry | Alkyne | Thiol | Product | Yield (%) |
| 1 | 1-Phenyl-1-propyne | Thiophenol | (Z)-(2-iodo-1-phenylprop-1-en-1-yl)(phenyl)sulfane | 88 |
| 2 | 1,2-Diphenylacetylene | Thiophenol | (Z)-(2-iodo-1,2-diphenylvinyl)(phenyl)sulfane | 92 |
| 3 | 1-Phenyl-1-butyne | Thiophenol | (Z)-(2-iodo-1-phenylbut-1-en-1-yl)(phenyl)sulfane | 85 |
| 4 | 1-Phenyl-1-propyne | 4-Chlorothiophenol | (Z)-(2-iodo-1-phenylprop-1-en-1-yl)(4-chlorophenyl)sulfane | 82 |
| 5 | 1,2-Di(p-tolyl)acetylene | Thiophenol | (Z)-(2-iodo-1,2-di(p-tolyl)vinyl)(phenyl)sulfane | 90 |
Experimental Protocols
Protocol 1: Synthesis of (E)-β-Iodoalkenyl Sulfides via Reagentless Iodosulfenylation
This protocol describes a highly atom-economical and stereoselective method for the synthesis of (E)-β-iodoalkenyl sulfides from readily available alkynes, iodine, and disulfides.[1][2]
Materials:
-
Internal alkyne (1.0 mmol)
-
Diaryl or dialkyl disulfide (0.5 mmol)
-
Iodine (0.5 mmol)
-
Round-bottom flask
-
Stir bar
-
Heating mantle or oil bath
-
Hexane
Procedure:
-
To a clean, dry round-bottom flask equipped with a stir bar, add the internal alkyne (1.0 mmol), the disulfide (0.5 mmol), and iodine (0.5 mmol).
-
Heat the reaction mixture with stirring at 80-120 °C. The optimal temperature may vary depending on the substrates used. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 2-4 hours), cool the reaction mixture to room temperature.
-
For most internal alkynes, the crude product will be a solid or a viscous oil. Wash the crude product with hexane (2 x 10 mL) to remove any unreacted starting materials and excess iodine.
-
Decant the hexane washes. The remaining solid or oil is the desired (E)-β-iodoalkenyl sulfide, which is often pure enough for subsequent use.
-
If further purification is required, the product can be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Scale-Up Example for (E)-(2-iodo-1,2-diphenylvinyl)(phenyl)sulfane:
-
In a 100 mL round-bottom flask, diphenylacetylene (10.0 g, 56.1 mmol), diphenyl disulfide (5.5 g, 25.2 mmol), and iodine (6.4 g, 25.2 mmol) were combined.
-
The mixture was heated to 100 °C with stirring for 3 hours.
-
After cooling to room temperature, the solid mass was washed with hexane (3 x 30 mL).
-
The resulting solid was dried under vacuum to afford the pure product as a pale-yellow solid (22.3 g, 96% yield).
Protocol 2: One-Pot Synthesis of (Z)-β-Iodoalkenyl Sulfides
This protocol outlines a metal-free, one-pot tandem reaction for the regio- and stereoselective synthesis of (Z)-vinyl sulfides, which can be applied to the synthesis of (Z)-β-iodoalkenyl sulfides.[3] The method involves the hydroiodination of an internal alkyne followed by in-situ sulfenylation.
Materials:
-
Internal alkyne (1.0 mmol)
-
Choline iodide (ChI) (2.0 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (2.0 mmol)
-
Thiol (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethyl sulfoxide (DMSO) (2 mL)
-
Round-bottom flask
-
Stir bar
-
Heating mantle or oil bath
Procedure:
-
Hydroiodination Step:
-
In a round-bottom flask, combine the internal alkyne (1.0 mmol), choline iodide (2.0 mmol), and p-toluenesulfonic acid monohydrate (2.0 mmol).
-
Heat the mixture at 80 °C with stirring for 6-12 hours, or until the alkyne is consumed as monitored by TLC. This step generates the corresponding (Z)-vinyl iodide in situ.
-
-
Sulfenylation Step:
-
To the reaction mixture containing the in situ generated (Z)-vinyl iodide, add DMSO (2 mL), the corresponding thiol (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Continue stirring the mixture at 80 °C for an additional 4-8 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired (Z)-β-iodoalkenyl sulfide.
-
Visualizations
The following diagrams illustrate the proposed reaction pathways and experimental workflows.
Caption: Workflow for the synthesis of (E)-β-iodoalkenyl sulfides.
Caption: One-pot, two-step workflow for (Z)-β-iodoalkenyl sulfide synthesis.
Caption: Proposed mechanism for the formation of (E)-β-iodoalkenyl sulfides.
References
Application Notes and Protocols: Preparation of Sulfonate Esters from Arylsulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of alcohols to sulfonate esters is a fundamental and widely utilized transformation in organic synthesis. This reaction is particularly crucial in drug development and medicinal chemistry as it transforms a poorly leaving hydroxyl group into an excellent leaving group, facilitating a wide range of nucleophilic substitution and elimination reactions. Arylsulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl), are common reagents for this purpose. The resulting sulfonate esters (tosylates and mesylates, respectively) are versatile intermediates in the synthesis of complex molecules.[1][2][3][4] This document provides detailed protocols and application notes for the preparation of sulfonate esters from arylsulfonyl chlorides.
Reaction Principle
The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the arylsulfonyl chloride, leading to the displacement of the chloride ion.[5][6] A base, typically a tertiary amine like pyridine or triethylamine, is used to neutralize the hydrochloric acid byproduct formed during the reaction.[2][7] The formation of the sulfonate ester proceeds with retention of stereochemistry at the alcohol's carbon center because the C-O bond is not broken during the reaction.[8][9]
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of various sulfonate esters from alcohols and arylsulfonyl chlorides.
| Arylsulfonyl Chloride | Alcohol Substrate | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | Primary/Secondary Alcohol | Pyridine or Triethylamine | Dichloromethane (DCM) | 4 | 0 | >90 | [10] |
| Methanesulfonyl chloride | Primary/Secondary Alcohol | Triethylamine | Dichloromethane (DCM) | 0.25-0.5 | 0 to -10 | >95 | [11] |
| p-Toluenesulfonyl chloride | Substituted Benzyl Alcohols | Triethylamine/DMAP | Dichloromethane (DCM) | 12.5 | 0 to 15 | Moderate | [4] |
| Arylsulfonyl chlorides | Phenol Derivatives | Not specified | 1,2-dimethoxyethane (DME) | 12 | Room Temp | Good to Excellent | [12] |
Experimental Protocols
Protocol 1: General Procedure for the Preparation of Tosylates
This protocol is adapted from a general method for the tosylation of alcohols.[10]
Materials:
-
Alcohol (1.0 eq)
-
Dry Dichloromethane (DCM)
-
Pyridine or Triethylamine (1.5 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Water
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol (1.0 eq) in dry DCM (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and maintain the temperature at 0 °C using an ice bath.
-
Add pyridine or triethylamine (1.5 eq) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) to the reaction mixture.
-
Stir the reaction at 0 °C for 4 hours. If the reaction has not proceeded to completion as monitored by Thin Layer Chromatography (TLC), allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water (2 x 10 volumes) and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired tosylate.
Protocol 2: Rapid Preparation of Mesylates
This procedure is a rapid and efficient method for the synthesis of methanesulfonate esters.[11]
Materials:
-
Alcohol
-
Dry Dichloromethane (DCM)
-
Triethylamine
-
Methanesulfonyl chloride (MsCl)
-
Ice water
-
Cold 10% HCl
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
Procedure:
-
Prepare an approximately 0.2 M solution of the alcohol in DCM containing a 50% molar excess of triethylamine.
-
Cool the solution to between 0 °C and -10 °C.
-
Over a period of 5-10 minutes, add a 10% molar excess of methanesulfonyl chloride.
-
Stir the reaction mixture for an additional 10-15 minutes.
-
Transfer the reaction mixture to a separatory funnel with the aid of more DCM.
-
Wash the organic layer sequentially with ice water, cold 10% HCl, saturated sodium bicarbonate solution, and saturated brine.
-
Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the mesylate. The product is often of high purity (>95%) without the need for further purification.[11]
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism for the formation of a sulfonate ester from an alcohol and an arylsulfonyl chloride in the presence of a base.
Caption: General reaction mechanism for sulfonate ester synthesis.
Experimental Workflow
The diagram below outlines the key steps in a typical experimental workflow for the preparation and purification of sulfonate esters.
Caption: Experimental workflow for sulfonate ester synthesis.
References
- 1. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. Ch8 : Tosylates [chem.ucalgary.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. researchgate.net [researchgate.net]
A Step-by-Step Guide to Sulfone Synthesis from Sulfenyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of sulfones, a critical functional group in pharmaceuticals and agrochemicals, starting from sulfenyl chlorides. The synthesis is a two-step process involving the initial oxidation of a sulfenyl chloride to a sulfonyl chloride, followed by the reaction of the sulfonyl chloride with an aromatic compound, typically via a Friedel-Crafts reaction, to yield the desired sulfone.
Step 1: Oxidation of Sulfenyl Precursors to Sulfonyl Chlorides
While sulfenyl chlorides (R-S-Cl) can be oxidized to sulfonyl chlorides (R-SO₂-Cl), it is more common in laboratory and industrial settings to generate the sulfonyl chloride directly from more stable precursors like thiols (R-SH) or disulfides (R-S-S-R). This is because sulfenyl chlorides are often reactive and moisture-sensitive intermediates. The following protocols detail the oxidative chlorination of these precursors to the key sulfonyl chloride intermediate.
Experimental Protocol: Oxidation of Thiols to Sulfonyl Chlorides
A highly efficient method for the direct conversion of thiols to sulfonyl chlorides involves the use of hydrogen peroxide and thionyl chloride.
Materials:
-
Thiol (e.g., thiophenol)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Thionyl chloride (SOCl₂)
-
Acetonitrile (CH₃CN)
-
Pyridine (optional, for one-pot sulfonamide synthesis)
-
Amine (optional, for one-pot sulfonamide synthesis)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve the thiol (1 mmol) in acetonitrile (5 mL).
-
To this solution, add hydrogen peroxide (3 mmol) followed by the dropwise addition of thionyl chloride (1 mmol).
-
Stir the reaction mixture at room temperature. The reaction is typically rapid, often completing within a minute.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be carefully quenched with water and the product extracted with a suitable organic solvent (e.g., dichloromethane).
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure to yield the sulfonyl chloride.
For a one-pot synthesis of sulfonamides, after the formation of the sulfonyl chloride, pyridine (2 mmol) and the desired amine (1.2 mmol) are added to the reaction mixture, which is then stirred at room temperature until the reaction is complete.
Data Presentation: Oxidation of Various Thiols to Sulfonyl Chlorides
| Entry | Thiol Substrate | Reaction Time (min) | Yield (%) |
| 1 | Thiophenol | 1 | 95 |
| 2 | 4-Methylthiophenol | 1 | 97 |
| 3 | 4-Chlorothiophenol | 1.5 | 96 |
| 4 | Benzyl mercaptan | 1 | 94 |
| 5 | 2-Naphthalenethiol | 2 | 93 |
Yields are for the isolated sulfonyl chloride product.
Step 2: Friedel-Crafts Sulfonylation of Arenes with Sulfonyl Chlorides
The quintessential method for forming an aryl-sulfone bond is the Friedel-Crafts sulfonylation. This reaction involves the electrophilic aromatic substitution of an arene with a sulfonyl chloride in the presence of a Lewis acid catalyst.
Experimental Protocol: Synthesis of Diaryl Sulfone via Friedel-Crafts Sulfonylation
This protocol describes a general procedure for the synthesis of a diaryl sulfone using a solid acid catalyst, which offers environmental benefits over traditional Lewis acids.[1]
Materials:
-
Arene (e.g., toluene) (serves as both reactant and solvent)
-
Arenesulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Solid acid catalyst (e.g., Fe³⁺-montmorillonite)
-
Diethyl ether
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the arene (5 mL) and the arenesulfonyl chloride (3 mmol).
-
Add the solid acid catalyst (0.2 g) to the mixture.
-
Heat the reaction mixture to reflux and maintain this temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to recover the catalyst. The catalyst can be washed with diethyl ether and methanol for potential reuse.
-
The filtrate is then washed successively with a dilute aqueous solution of sodium bicarbonate (2 x 10 mL) and water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude sulfone.
-
The crude product can be further purified by recrystallization or column chromatography.
Data Presentation: Friedel-Crafts Sulfonylation of Various Arenes
| Entry | Arene | Sulfonyl Chloride | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzene | Benzenesulfonyl chloride | AlCl₃ | 80 | 2 | 85 |
| 2 | Toluene | p-Toluenesulfonyl chloride | Fe³⁺-montmorillonite | 110 (reflux) | 4 | 92 (p-isomer) |
| 3 | Anisole | Benzenesulfonyl chloride | Zeolite Beta | 120 | 6 | 88 (p-isomer) |
| 4 | Naphthalene | Benzenesulfonyl chloride | Fe³⁺-montmorillonite | 140 | 5 | 90 (β-isomer) |
| 5 | Chlorobenzene | p-Toluenesulfonyl chloride | AlCl₃ | 130 | 8 | 75 |
Yields refer to the isolated product after purification.
Reaction Mechanisms and Workflows
Oxidation of Thiol to Sulfonyl Chloride
The oxidation of a thiol to a sulfonyl chloride is a multi-step process. Initially, the thiol is oxidized to a disulfide, which then undergoes further oxidation and chlorination to form the sulfonyl chloride.
Caption: General workflow for the oxidation of thiols to sulfonyl chlorides.
Friedel-Crafts Sulfonylation Mechanism
The Friedel-Crafts sulfonylation proceeds through the formation of a highly electrophilic sulfonyl cation, which is then attacked by the electron-rich aromatic ring.
Caption: Mechanism of the Friedel-Crafts sulfonylation reaction.
These protocols and data provide a solid foundation for researchers to undertake the synthesis of sulfones from sulfenyl chloride precursors. The choice of specific reagents and conditions will depend on the substrate and the desired scale of the reaction. As with all chemical reactions, appropriate safety precautions should be taken, and the reactions should be carried out in a well-ventilated fume hood.
References
Troubleshooting & Optimization
how to improve the yield of m-Chlorobenzenesulfenyl chloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving m-Chlorobenzenesulfenyl chloride to improve product yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing this compound, and what are the key considerations for its purity?
A1: The most prevalent laboratory synthesis of this compound involves the chlorinolysis of m,m'-dichlorodiphenyl disulfide. This reaction is typically carried out using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in an inert solvent like carbon tetrachloride. The purity of the starting disulfide is crucial, as impurities can lead to side reactions and a lower yield of the desired sulfenyl chloride. It is also vital to use anhydrous conditions, as this compound is sensitive to moisture.
Q2: My reaction with this compound is giving a low yield. What are the primary factors I should investigate?
A2: Low yields in reactions with this compound can often be attributed to several factors:
-
Reagent Quality: The purity of the this compound is paramount. It can degrade upon storage, especially if exposed to moisture or light. It is advisable to use freshly prepared or purified reagent for optimal results.
-
Reaction Temperature: The addition of sulfenyl chlorides to alkenes is typically exothermic. Poor temperature control can lead to side reactions and decomposition of the product. Running the reaction at a lower temperature, such as 0°C or even -78°C, can often improve the yield of the desired adduct.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and product distribution. Non-polar, aprotic solvents like dichloromethane, chloroform, or 1,2-dichloroethane are commonly used.
-
Presence of Nucleophiles: this compound is a potent electrophile and will react with other nucleophiles besides the target alkene. The presence of water, alcohols, or amines in the reaction mixture will lead to the formation of sulfenic acids, sulfenate esters, or sulfenamides, respectively, thereby reducing the yield of the desired product. Ensure all reagents and solvents are scrupulously dry.
Q3: I am observing the formation of multiple products in my reaction. What are the likely side reactions?
A3: The formation of multiple products can arise from several competing reaction pathways:
-
Rearrangement of the Intermediate: The reaction proceeds through a bridged thiiranium ion intermediate. Depending on the structure of the alkene, this intermediate can undergo rearrangement to a more stable carbocation, leading to a mixture of regioisomers.
-
Isomerization of the Product: The initial kinetic product of the addition may isomerize to a more thermodynamically stable product under the reaction conditions. This is particularly relevant if the reaction is run at higher temperatures or for extended periods.
-
Reaction with Solvent: Some solvents can participate in the reaction. For example, in nucleophilic solvents, the solvent molecule may attack the thiiranium ion intermediate.
-
Elimination Reactions: Under certain conditions, the initial adduct can undergo elimination of HCl to form a vinyl sulfide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive this compound. | Use freshly prepared or purified this compound. Verify its integrity by ¹H NMR if possible. |
| 2. Reaction temperature is too low. | While low temperatures are generally preferred, for some less reactive alkenes, a gradual increase in temperature may be necessary. Monitor the reaction by TLC or GC. | |
| 3. Insufficient reaction time. | Allow the reaction to proceed for a longer duration, monitoring its progress periodically. | |
| Formation of a Complex Mixture of Products | 1. Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., 0°C or -78°C) to minimize side reactions and product isomerization. |
| 2. Presence of moisture or other nucleophiles. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. | |
| 3. Rearrangement of the thiiranium ion intermediate. | The choice of solvent can influence the stability of the intermediate. Experiment with solvents of varying polarity. | |
| Product is Unstable and Decomposes During Workup or Purification | 1. Presence of acid. | Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) during the aqueous workup. |
| 2. Sensitivity to silica gel during chromatography. | Consider using a less acidic stationary phase, such as neutral alumina, for purification. Alternatively, purification by crystallization or distillation (if applicable) may be more suitable. |
Experimental Protocols
Protocol 1: Synthesis of this compound from m,m'-Dichlorodiphenyl Disulfide
This protocol describes the preparation of this compound from its corresponding disulfide.
Materials:
-
m,m'-Dichlorodiphenyl disulfide
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous carbon tetrachloride (CCl₄)
-
Anhydrous pyridine (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve m,m'-dichlorodiphenyl disulfide in anhydrous carbon tetrachloride.
-
Add a catalytic amount of anhydrous pyridine to the solution.
-
From the dropping funnel, add a stoichiometric amount of sulfuryl chloride dropwise to the stirred solution at room temperature.
-
After the addition is complete, gently reflux the mixture until the reaction is complete (monitor by TLC).
-
Allow the reaction mixture to cool to room temperature.
-
The solvent and any excess sulfuryl chloride can be removed under reduced pressure to yield crude this compound, which can be used directly or purified by vacuum distillation.
Protocol 2: Addition of this compound to Cyclohexene
This protocol provides a general procedure for the electrophilic addition of this compound to an alkene.
Materials:
-
This compound
-
Cyclohexene
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve cyclohexene in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (nitrogen or argon) and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound in anhydrous dichloromethane to the stirred cyclohexene solution.
-
Maintain the reaction temperature at 0°C and stir for the appropriate time (monitor by TLC until the starting material is consumed).
-
Upon completion, the reaction can be quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography on silica gel.
Data Presentation
The following table summarizes the expected regioselectivity for the addition of an arylsulfenyl chloride to different types of alkenes. The principles are directly applicable to reactions with this compound.
| Alkene Type | Expected Major Product | Rationale |
| Symmetrical Alkene (e.g., Cyclohexene) | Single adduct | The two carbons of the double bond are equivalent. |
| Terminal Alkene (e.g., 1-Octene) | Anti-Markovnikov adduct | The sulfur atom adds to the terminal carbon, and the chloride attacks the more substituted internal carbon of the thiiranium ion intermediate. |
| Internal Alkene with different substituents (e.g., 2-Methyl-2-butene) | Markovnikov adduct | The sulfur atom adds to the less substituted carbon, and the chloride attacks the more substituted (tertiary) carbon, reflecting the greater stability of the partial positive charge at this position in the thiiranium ion. |
Visualizations
Caption: Experimental workflow for a typical reaction.
Caption: Troubleshooting logic for low reaction yield.
Technical Support Center: m-Chlorobenzenesulfenyl Chloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of m-Chlorobenzenesulfenyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The most common laboratory and industrial precursors for the synthesis of this compound are m-Chlorothiophenol and its corresponding disulfide, bis(3-chlorophenyl) disulfide.
Q2: Which chlorinating agents are typically used?
Commonly employed chlorinating agents for this synthesis include chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). The choice of reagent can influence the reaction conditions and the profile of side products.
Q3: What is the typical appearance of this compound?
This compound is typically a red or reddish-brown oil.[1] A significant deviation from this color may indicate the presence of impurities.
Q4: Is this compound stable?
Benzenesulfenyl chlorides are known to be sensitive to moisture and can be unstable, especially when impure.[2] For extended storage, it is advisable to keep it in an anhydrous environment and at a low temperature. In some applications, in situ generation and use are preferred to avoid decomposition.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Product | 1. Incomplete reaction. 2. Hydrolysis of the product. 3. Formation of side products. 4. Loss during workup. | 1. Monitor the reaction by TLC or GC to ensure completion. Consider extending the reaction time or slightly increasing the temperature. 2. Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Refer to the "Common Side Products" section below to identify potential side products and adjust reaction conditions accordingly. 4. This compound can be volatile. Avoid excessive heating during solvent removal. |
| Product is a Dark, Tarry Substance | 1. Over-oxidation to polymeric sulfur compounds. 2. Significant formation of diaryl disulfide. 3. Reaction temperature was too high. | 1. Use a milder chlorinating agent or lower the reaction temperature. 2. Ensure the stoichiometry of the chlorinating agent is correct. An excess of thiophenol can lead to disulfide formation. 3. Maintain the recommended temperature throughout the reaction. |
| Presence of a Solid Precipitate in the Reaction Mixture | 1. The starting disulfide may not have fully reacted or has precipitated. 2. Formation of insoluble polymeric side products. | 1. Ensure adequate stirring and solubility of the starting material in the chosen solvent. 2. Filter the reaction mixture before workup. Analyze the solid to identify the side product. |
| Nuclear Chlorination is Observed | 1. Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time). 2. Use of a highly reactive chlorinating agent. | 1. Lower the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. 2. Consider using a milder chlorinating agent like NCS. |
Common Side Products in this compound Synthesis
The formation of side products is a common challenge in the synthesis of this compound. The table below summarizes the most frequently encountered impurities.
| Side Product | Chemical Structure | Reason for Formation | Method of Identification | Method of Removal |
| bis(3-chlorophenyl) disulfide | Cl-C₆H₄-S-S-C₆H₄-Cl | Incomplete chlorination of the starting disulfide or reaction of the product with unreacted m-chlorothiophenol. | TLC, GC-MS, ¹H NMR | Column chromatography, distillation |
| m-Chlorobenzenesulfonyl chloride | Cl-C₆H₄-SO₂Cl | Over-oxidation of the sulfenyl chloride, especially with strong oxidizing chlorinating agents or in the presence of water. | TLC, GC-MS, IR (strong S=O stretches) | Column chromatography |
| Dichlorinated benzenesulfenyl chlorides | Cl₂-C₆H₃-SCl | Nuclear chlorination of the aromatic ring due to harsh reaction conditions.[3] | GC-MS, ¹H NMR | Fractional distillation, column chromatography |
| m-Chlorobenzenesulfonic acid | Cl-C₆H₄-SO₃H | Hydrolysis of this compound or m-chlorobenzenesulfonyl chloride during workup.[4] | Water wash, extraction with aqueous base | Extraction with aqueous base |
| Diaryl Sulfone | (Cl-C₆H₄)₂SO₂ | A potential byproduct in syntheses aiming for sulfonyl chlorides, but can occur with over-oxidation.[4] | Column chromatography, crystallization | Column chromatography, crystallization |
Experimental Protocols
Synthesis of this compound from m-Chlorothiophenol using Sulfuryl Chloride
Materials:
-
m-Chlorothiophenol
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (DCM) or carbon tetrachloride (CCl₄)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas outlet (bubbler).
-
Purge the system with nitrogen or argon.
-
Dissolve m-chlorothiophenol (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of sulfuryl chloride (1 equivalent) in anhydrous DCM dropwise to the stirred solution of the thiophenol over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
The solvent and volatile byproducts (HCl and SO₂) can be removed under reduced pressure to yield the crude this compound, which often can be used directly for subsequent reactions. Further purification can be achieved by vacuum distillation.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A troubleshooting workflow for the synthesis of this compound.
Reaction Pathway and Common Side Products
References
- 1. US3331205A - Preparation of chlorothiophenols - Google Patents [patents.google.com]
- 2. Benzenesulfenyl chloride | 931-59-9 | Benchchem [benchchem.com]
- 3. US2929820A - Chlorinolysis of disulfides and thiols with sulfuryl chloride and a catalyst - Google Patents [patents.google.com]
- 4. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
preventing the hydrolysis of m-Chlorobenzenesulfenyl chloride during reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of m-Chlorobenzenesulfenyl chloride during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to hydrolysis?
This compound is a reactive organosulfur compound used in organic synthesis, particularly for the formation of unsymmetrical disulfides. Its sulfur-chlorine bond is highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis. The sulfur atom is electrophilic, and water acts as a nucleophile, initiating the decomposition of the molecule.
Q2: What are the primary products of this compound hydrolysis?
The hydrolysis of this compound initially forms m-chlorobenzenesulfenic acid. This intermediate is often unstable and can undergo further reactions, such as disproportionation, to yield m-chlorobenzenesulfinic acid and m-chlorothiophenol. The presence of these byproducts can complicate reaction workups and reduce the yield of the desired product.
Q3: How can I detect if my this compound has hydrolyzed?
Hydrolysis can be suspected if you observe a decrease in the yield of your desired product or the appearance of unexpected polar impurities during chromatographic analysis (e.g., TLC or HPLC). The hydrolysis byproducts are generally more polar than the starting sulfenyl chloride. Spectroscopic methods such as NMR may also show characteristic peaks for the resulting sulfinic acid or thiophenol derivatives.
Q4: What are the ideal storage conditions for this compound?
To minimize hydrolysis, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is advisable to store it in a cool, dry place. For long-term storage, refrigeration is recommended.
Troubleshooting Guide: Preventing Hydrolysis During Reactions
This guide addresses common issues encountered during reactions involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product and presence of polar impurities. | Hydrolysis of this compound due to residual moisture in the reaction setup. | Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and cooled under an inert atmosphere before use. Use anhydrous solvents and reagents. |
| Inconsistent reaction outcomes. | Atmospheric moisture entering the reaction vessel. | Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Use septa and syringe techniques for the transfer of reagents. |
| Formation of symmetrical disulfides instead of the desired unsymmetrical disulfide. | Decomposition of the sulfenyl chloride intermediate. | Generate the this compound in situ and use it immediately in the subsequent reaction step. This minimizes the time it is exposed to potential sources of moisture. |
| Reaction is sluggish or does not go to completion. | Presence of HCl from hydrolysis, which can protonate nucleophiles and reduce their reactivity. | Consider adding a non-nucleophilic base or an HCl scavenger to the reaction mixture to neutralize any generated HCl. |
Experimental Protocols
Protocol 1: General Procedure for Reactions Under Anhydrous Conditions
This protocol outlines the essential steps for setting up a reaction to minimize the risk of hydrolysis.
-
Glassware Preparation: All glassware (flasks, stir bars, dropping funnels, etc.) should be oven-dried at a minimum of 120°C for at least 4 hours (preferably overnight) or flame-dried under a high vacuum.
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of a dry inert gas (argon or nitrogen). Use a gas bubbler to monitor the gas flow.
-
Solvent and Reagent Preparation: Use freshly distilled anhydrous solvents. Commercially available anhydrous solvents should be used directly from a sealed bottle. Ensure all other reagents are anhydrous.
-
Reagent Transfer: Transfer all liquid reagents using dry syringes or cannulas. Solid reagents should be added under a positive flow of inert gas.
-
Reaction Execution: Maintain a slight positive pressure of the inert gas throughout the entire reaction, including the workup if possible.
Protocol 2: In Situ Generation and Reaction of this compound
This method is highly recommended to avoid the isolation and storage of the unstable sulfenyl chloride.
-
Reaction Setup: Assemble a dry, inert gas-flushed reaction vessel as described in Protocol 1.
-
Precursor Addition: Dissolve the precursor to this compound (e.g., m,m'-dichlorodiphenyl disulfide) in an appropriate anhydrous solvent.
-
Chlorinating Agent: Add the chlorinating agent (e.g., sulfuryl chloride or chlorine gas) dropwise at a controlled temperature (often low temperatures are preferred).
-
Reaction with Nucleophile: Once the formation of this compound is complete (can be monitored by TLC or other methods if a stable standard is available), add the desired nucleophile to the reaction mixture without isolating the intermediate sulfenyl chloride.
-
Workup: Proceed with the reaction workup once the second step is complete.
Quantitative Data Summary
| Parameter | Condition | Expected Impact on Hydrolysis Rate | Reasoning |
| Temperature | Increase | Significant Increase | Hydrolysis is a chemical reaction with activation energy; higher temperatures increase the reaction rate. |
| Decrease | Significant Decrease | Lower temperatures reduce the kinetic energy of molecules, slowing the rate of hydrolysis. | |
| Solvent | Protic (e.g., alcohols) | High | Protic solvents can participate in the hydrolysis mechanism and stabilize the transition state. |
| Aprotic Polar (e.g., DMF, DMSO) | Moderate | Polar solvents can dissolve trace amounts of water and stabilize charged intermediates. | |
| Aprotic Nonpolar (e.g., Hexane, Toluene) | Low | Low solubility of water and poor stabilization of polar transition states. | |
| pH | Basic | High | Hydroxide ions are stronger nucleophiles than water, leading to faster hydrolysis. |
| Neutral | Moderate | Hydrolysis proceeds with water as the nucleophile. | |
| Acidic | Moderate to High | Acid catalysis can protonate the chlorine atom, making the sulfur more electrophilic and susceptible to attack by water. |
Visualizations
Caption: Proposed mechanism for the hydrolysis of this compound.
Caption: Workflow for minimizing hydrolysis in reactions.
Caption: Troubleshooting decision tree for low-yielding reactions.
Technical Support Center: Purification of Crude m-Chlorobenzenesulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude m-chlorobenzenesulfonyl chloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of m-chlorobenzenesulfonyl chloride.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Distillation | 1. Inefficient fractionation column.2. Distillation temperature is too high, causing decomposition.3. Presence of close-boiling impurities. | 1. Use a packed distillation column (e.g., with Raschig rings or Vigreux indentations) to improve separation efficiency.2. Perform the distillation under a higher vacuum to lower the boiling point and minimize thermal decomposition.[1] 3. Consider a preliminary purification step, such as a wash with cold water or a dilute bicarbonate solution, to remove acidic impurities before distillation. |
| Product is an Oil Instead of a Solid | 1. Presence of impurities that depress the melting point.2. Residual solvent from the workup. | 1. Attempt recrystallization from a suitable solvent system (e.g., ether, or a mixture of chloroform and hexane) to remove impurities.[2] 2. Ensure the product is thoroughly dried under high vacuum to remove any remaining solvent. |
| Product Decomposes During Distillation | 1. The distillation temperature is too high.2. Presence of water, which can lead to hydrolysis at elevated temperatures. | 1. Use a high-vacuum pump to reduce the boiling point.[1] 2. Ensure all glassware is thoroughly dried and the crude material is anhydrous before distillation. A preliminary wash with a non-aqueous solvent may help remove residual water. |
| Low Yield After Purification | 1. Hydrolysis of the sulfonyl chloride to m-chlorobenzenesulfonic acid during aqueous workup.2. Decomposition during heating.3. Loss of product during transfers or filtration. | 1. Use cold water for washes and minimize contact time.[1][3] 2. Follow the recommendations for preventing thermal decomposition.3. Ensure careful handling and complete transfer of the material between steps. |
| Product is Colored (Yellow/Brown) | 1. Presence of impurities from the synthesis, such as nitro compounds if nitrating agents were used.2. Decomposition products. | 1. Consider washing the crude product with a 10% sodium hydroxide solution until colorless, followed by drying before distillation.[2] 2. If decomposition is suspected, purify at a lower temperature under a high vacuum. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude m-chlorobenzenesulfonyl chloride?
A1: Common impurities include unreacted starting materials (e.g., benzenesulfonyl chloride), isomeric byproducts (o- and p-chlorobenzenesulfonyl chloride), the corresponding sulfonic acid (m-chlorobenzenesulfonic acid) from hydrolysis, and diphenyl sulfones formed as byproducts during chlorosulfonation.[3]
Q2: What is the recommended method for purifying crude m-chlorobenzenesulfonyl chloride?
A2: Vacuum distillation is a common and effective method for purifying liquid sulfonyl chlorides like the meta-chloro isomer. For solid sulfonyl chlorides, recrystallization is a viable option.[1][2]
Q3: How can I determine the purity of my m-chlorobenzenesulfonyl chloride?
A3: Several analytical techniques can be used:
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Gas Chromatography (GC): Useful for assessing the presence of volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides information about the structure and the presence of impurities.
-
Melting Point: A sharp melting point close to the literature value indicates high purity for solid samples. Impurities will typically broaden the melting point range and lower the melting point.
Q4: How should I handle and store purified m-chlorobenzenesulfonyl chloride?
A4: m-Chlorobenzenesulfonyl chloride is moisture-sensitive and corrosive. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety goggles, lab coat). Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials like strong bases and oxidizing agents.
Q5: What are the signs of decomposition?
A5: Decomposition may be indicated by a color change (darkening), the evolution of gas (e.g., HCl), or a decrease in purity over time. Upon heating, it can decompose to release irritating and toxic gases.[1]
Quantitative Data
The following table summarizes typical physical properties and conditions for the purification of chlorobenzenesulfonyl chlorides. Note that specific data for the meta-isomer may be limited, and data for related isomers are provided for comparison.
| Parameter | Value | Compound | Source |
| Boiling Point | 102 °C / 1.6-1.7 mmHg | m-Chlorobenzenesulfonyl chloride | [1] |
| Boiling Point | 141 °C / 15 mmHg | p-Chlorobenzenesulfonyl chloride | PubChem |
| Melting Point | 53 °C | p-Chlorobenzenesulfonyl chloride | PubChem |
| Density | 1.499 g/mL at 25 °C | m-Chlorobenzenesulfonyl chloride | Sigma-Aldrich |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for purifying liquid crude m-chlorobenzenesulfonyl chloride.
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Preparation:
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Ensure all glassware (distillation flask, condenser, receiving flask) is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon.
-
Transfer the crude m-chlorobenzenesulfonyl chloride to the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
-
Distillation:
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Connect the distillation apparatus to a vacuum pump with a cold trap in between.
-
Gradually reduce the pressure to the desired vacuum (e.g., 1-2 mmHg).
-
Slowly heat the distillation flask using a heating mantle or oil bath.
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Collect the fraction that distills at the expected boiling point for m-chlorobenzenesulfonyl chloride under the applied pressure.
-
-
Completion:
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Once the distillation is complete, allow the apparatus to cool to room temperature before carefully reintroducing the inert atmosphere.
-
Transfer the purified product to a clean, dry, and inerted storage container.
-
Protocol 2: Purification by Recrystallization
This protocol is generally applicable to solid aryl sulfonyl chlorides and may be adapted for m-chlorobenzenesulfonyl chloride if it is obtained as a solid or if it solidifies upon cooling.
-
Solvent Selection:
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Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., diethyl ether, or a mixture of a good solvent like chloroform and a poor solvent like hexane).
-
-
Dissolution:
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Place the crude solid in an Erlenmeyer flask.
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Add a minimal amount of the hot solvent to dissolve the solid completely.
-
-
Crystallization:
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Allow the solution to cool slowly to room temperature.
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If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
-
Isolation:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold solvent.
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Dry the purified crystals under a high vacuum.
-
Visualizations
Experimental Workflow for Purification
Caption: A flowchart illustrating the general purification pathways for crude m-chlorobenzenesulfonyl chloride.
References
Navigating Temperature Control in m-Chlorobenzenesulfenyl Chloride Experiments: A Technical Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for managing temperature control in experiments involving m-Chlorobenzenesulfenyl chloride. Due to the limited specific data available for the meta isomer, this document leverages information from its close analog, p-Chlorobenzenesulfenyl chloride, and general principles of sulfenyl chloride reactivity to provide comprehensive troubleshooting and guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal concerns when working with this compound?
Q2: How does temperature affect the stability and decomposition of this compound?
Although detailed studies on the thermal decomposition of this compound are scarce, analogous compounds like sulfonyl chlorides can decompose at elevated temperatures, potentially releasing hazardous gases such as hydrogen chloride and sulfur oxides.[1][2] It is best practice to store this compound at cool to refrigerated temperatures (2-8°C) under an inert atmosphere to minimize degradation.[3] During reactions, maintaining the recommended temperature is critical to prevent decomposition.
Q3: What is the impact of temperature on reaction outcomes, such as product distribution?
Temperature can significantly influence the product distribution in reactions with sulfenyl chlorides. For instance, in the addition of p-Chlorobenzenesulfenyl chloride to alkenes, the ratio of kinetically to thermodynamically controlled products is temperature-dependent.[4] Lower temperatures often favor the formation of the kinetic product, while higher temperatures can lead to isomerization and the formation of the thermodynamic product.[4] Careful temperature control is therefore essential for achieving the desired regioselectivity and stereoselectivity.
Q4: Are reactions involving this compound typically endothermic or exothermic?
Reactions of sulfenyl chlorides, such as their addition to double bonds, are generally exothermic. The formation of new, more stable bonds releases energy in the form of heat. The magnitude of this exotherm can vary depending on the substrate, solvent, and reaction concentration. It is imperative to have efficient cooling systems in place and to control the rate of addition of the sulfenyl chloride to manage the heat generated.
Troubleshooting Guide
Issue 1: Runaway Reaction or Uncontrolled Temperature Increase
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Question: My reaction temperature is increasing rapidly and uncontrollably after adding this compound. What should I do?
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Answer:
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Immediate Action: Cease the addition of any further reagents.
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Cooling: Ensure your cooling bath (e.g., ice-water, dry ice/acetone) is making good contact with the reaction flask and has sufficient capacity. If necessary, add more coolant.
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Dilution: If safe and compatible with your reaction, consider adding a pre-chilled solvent to dilute the reaction mixture, which can help to dissipate heat.
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Future Prevention:
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Reduce the rate of addition of this compound in subsequent experiments.
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Use a more dilute solution of the reagent.
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Ensure your reaction vessel is appropriately sized for the scale of the reaction to allow for efficient heat transfer.
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Consider a jacketed reactor for larger scale reactions for more precise temperature control.
-
-
Issue 2: Low Yield of the Desired Product
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Question: The yield of my desired product is lower than expected. Could temperature be the cause?
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Answer: Yes, improper temperature control can lead to low yields.
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If the temperature was too high: You may be promoting the formation of undesired side products or causing the decomposition of your product or starting material. Review the literature for the optimal temperature range for your specific reaction type. If unavailable, start with low temperatures (e.g., 0 °C or -78 °C) and slowly warm the reaction as needed.
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If the temperature was too low: The reaction rate may be too slow, leading to an incomplete reaction. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR) to ensure it has gone to completion before workup.
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Issue 3: Formation of Unexpected Byproducts
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Question: I am observing unexpected byproducts in my reaction mixture. How can temperature management help?
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Answer: The formation of byproducts is often linked to temperature.
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Isomerization: As seen with p-Chlorobenzenesulfenyl chloride, higher temperatures can lead to the isomerization of the initial product to a more thermodynamically stable isomer.[4] Maintaining a consistent, low temperature can suppress this.
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Decomposition: Elevated temperatures can cause the decomposition of the sulfenyl chloride or the product, leading to a complex mixture of byproducts.
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Side Reactions: Competing reaction pathways may become more significant at higher temperatures.
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Quantitative Data
The following table summarizes the effect of temperature on the product distribution for the addition of a related compound, p-Chlorobenzenesulfenyl chloride, to cis- and trans-1-phenylpropene. This data illustrates the importance of temperature in controlling product ratios.
| Alkene | Temperature (°C) | Solvent | Product Ratio (Markownikoff:anti-Markownikoff) | Reference |
| cis-1-Phenylpropene | 25 | 1,1,2,2-Tetrachloroethane | Kinetically Controlled Product is Markownikoff | [4] |
| trans-1-Phenylpropene | 25 | 1,1,2,2-Tetrachloroethane | Kinetically Controlled Product is Markownikoff | [4] |
| Isomerization | Higher Temperatures | 1,1,2,2-Tetrachloroethane | Favors anti-Markownikoff (Thermodynamic Product) | [4] |
Experimental Protocols
Protocol: Temperature-Controlled Addition of a Chlorobenzenesulfenyl Chloride to an Alkene
This protocol is a generalized procedure based on the principles observed in the reactions of p-Chlorobenzenesulfenyl chloride and should be adapted for specific substrates and scales.[4]
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Setup:
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Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet (e.g., nitrogen or argon).
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Place the flask in a cooling bath (e.g., ice-water for 0 °C, or dry ice/acetone for -78 °C).
-
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Reagents:
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Dissolve the alkene in a suitable anhydrous solvent (e.g., 1,1,2,2-tetrachloroethane, dichloromethane) in the reaction flask and cool to the desired temperature.
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Dissolve the this compound in the same solvent in the dropping funnel.
-
-
Addition:
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Begin stirring the cooled alkene solution.
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Add the this compound solution dropwise from the dropping funnel to the reaction flask over a period of 30-60 minutes.
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Crucially, monitor the internal reaction temperature closely. The rate of addition should be adjusted to maintain the temperature within a narrow range (e.g., ± 2 °C) of the target temperature.
-
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Reaction:
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After the addition is complete, continue to stir the reaction mixture at the same temperature.
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Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC).
-
-
Workup:
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Once the reaction is complete, quench the reaction mixture by adding a suitable reagent (e.g., a saturated solution of sodium bicarbonate).
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Allow the mixture to warm to room temperature.
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Proceed with the standard extraction and purification procedures.
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Visualizations
Caption: Workflow for maintaining temperature control during an exothermic reaction.
Caption: A logical tree for troubleshooting common temperature-related problems.
References
stability issues and decomposition of m-Chlorobenzenesulfenyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and decomposition of m-Chlorobenzenesulfenyl chloride. This information is intended for researchers, scientists, and drug development professionals. Please note that specific quantitative data for this compound is limited, and much of the guidance provided is based on the known properties of analogous aryl sulfenyl chlorides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organosulfur compound with the chemical formula C₆H₄ClSCl. It belongs to the class of sulfenyl chlorides, which are known for their reactivity. In research and development, it serves as a reactive intermediate for the introduction of the m-chlorophenylthio group into molecules. This is particularly useful in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, where the sulfur atom can be used to form new carbon-sulfur bonds.
Q2: What are the main stability concerns with this compound?
A2: The primary stability concern with this compound, as with other aryl sulfenyl chlorides, is its high reactivity and susceptibility to decomposition. Key factors affecting its stability include:
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Moisture: It is highly sensitive to water and moisture, leading to rapid hydrolysis.
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Heat: Elevated temperatures can accelerate decomposition.
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Light: Exposure to light may promote degradation.
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Impurities: The presence of acidic or basic impurities can catalyze decomposition.
Q3: How should this compound be properly stored?
A3: To maximize shelf life and prevent decomposition, this compound should be stored under the following conditions:
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Inert Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon to exclude moisture and oxygen.
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Low Temperature: Keep in a cool, dark place. Refrigeration is recommended.
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Tightly Sealed Container: Use a tightly sealed container made of non-reactive material (e.g., glass with a secure cap).
-
Anhydrous Conditions: Ensure all handling and storage equipment is scrupulously dried before use.
Q4: What are the likely decomposition products of this compound?
A4: The decomposition of this compound can proceed through several pathways, leading to a variety of byproducts. The most common decomposition pathways are:
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Hydrolysis: Reaction with water produces m-chlorobenzenesulfenic acid, which is itself unstable and can undergo further reactions, and hydrochloric acid.
-
Disproportionation: In the absence of other reagents, it may disproportionate to form m,m'-dichlorodiphenyl disulfide and m-chlorobenzenesulfonyl chloride.
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Oxidation: Exposure to air can lead to the formation of the corresponding sulfinyl and sulfonyl chlorides.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or no reactivity in a reaction. | 1. Decomposition of the reagent: The this compound may have degraded due to improper storage or handling. 2. Presence of scavengers: The reaction mixture may contain impurities that are quenching the reagent. | 1. Verify the quality of the this compound. If possible, analyze by ¹H NMR or other suitable methods. 2. Consider using a freshly opened bottle or a newly synthesized batch. 3. Ensure all solvents and reagents are anhydrous and free of nucleophilic impurities. |
| Formation of unexpected byproducts. | 1. Hydrolysis: Presence of moisture in the reaction. 2. Disproportionation: The reaction conditions may favor this decomposition pathway. 3. Side reactions with solvent or other reagents. | 1. Rigorously dry all glassware, solvents, and reagents. Run the reaction under an inert atmosphere. 2. Use the this compound immediately after it is brought to room temperature. 3. Consider performing the reaction at a lower temperature. 4. Choose a non-reactive solvent. |
| Inconsistent reaction yields. | 1. Variable quality of the starting material. 2. Inconsistent reaction setup and conditions (e.g., temperature, moisture ingress). | 1. Standardize the source and handling of the this compound. 2. Implement strict protocols for drying equipment and solvents. 3. Use a consistent inert atmosphere technique. |
| Color change of the reagent upon storage (e.g., darkening). | Decomposition: This often indicates the formation of colored byproducts, such as the disulfide. | Discard the reagent if significant color change is observed, as it indicates a loss of purity and reactivity. |
Experimental Protocols
Protocol 1: General Handling Procedure for this compound
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ensure all glassware is oven-dried or flame-dried and cooled under a stream of dry inert gas (nitrogen or argon).
-
Use dry, degassed solvents.
-
Transfer the reagent using a syringe or cannula under a positive pressure of inert gas.
-
If weighing is necessary, do so quickly in a dry, inert atmosphere glove box or by using a sealed vessel.
-
Cap the reagent bottle tightly under an inert atmosphere immediately after use.
-
Store the reagent at the recommended low temperature.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: A logical workflow for troubleshooting problematic reactions.
analytical methods for detecting impurities in m-Chlorobenzenesulfenyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in m-Chlorobenzenesulfenyl chloride. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound?
Potential impurities in this compound can originate from its synthesis, which typically involves the chlorination of a corresponding disulfide, or from its degradation. Due to its reactivity, this compound is susceptible to hydrolysis and disproportionation.
Common Impurities Include:
-
Isomeric Impurities: Depending on the starting materials and reaction control, other isomers such as 2-chlorobenzenesulfenyl chloride and 4-chlorobenzenesulfenyl chloride may be present.
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Starting Materials: Unreacted bis(3-chlorophenyl) disulfide.
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Byproducts of Synthesis: 3-Chlorobenzenesulfonyl chloride can be formed through over-oxidation during the synthesis process.
-
Degradation Products:
-
3-Chlorobenzenesulfonic acid: Formed from the hydrolysis of the sulfenyl chloride.
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Bis(3-chlorophenyl) disulfide: Can be a product of disproportionation.
-
3,3'-Dichlorodiphenyl sulfone: A potential byproduct from side reactions.
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Q2: Which analytical techniques are most suitable for analyzing impurities in this compound?
The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are crucial for structural elucidation and confirmation of the main component and impurities.
Q3: How can I handle the reactivity of this compound during analysis?
Due to the compound's sensitivity to moisture and thermal stress, special care must be taken:
-
Sample Preparation: Prepare samples immediately before analysis in a dry, aprotic solvent (e.g., anhydrous acetonitrile or dichloromethane). Minimize exposure to air and moisture.
-
Inert Systems: For GC-MS analysis, using an inert flow path is recommended to prevent degradation of the analyte on active metal surfaces.[1][2]
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Lower Temperatures: For GC-MS, use the lowest possible injector and oven temperatures that still allow for good chromatography to minimize thermal degradation.[1][2] For HPLC, analysis is typically performed at ambient temperature.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Problem: Peak Tailing for this compound
-
Potential Cause: The sulfur and chlorine atoms can have secondary interactions with active silanol groups on the silica-based column packing.
-
Solution:
-
Use a modern, high-purity, end-capped C18 or a phenyl-hexyl column to minimize silanol interactions.
-
Consider adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase to block active sites.
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Ensure the mobile phase pH is appropriate to suppress ionization if acidic impurities are present.
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Problem: Appearance of New Peaks or Disappearance of the Main Peak
-
Potential Cause: On-column degradation of the highly reactive this compound. This can be due to reaction with residual water in the mobile phase or interaction with the stationary phase.
-
Solution:
-
Use fresh, high-purity HPLC-grade solvents and sparge with an inert gas to remove dissolved oxygen and water.
-
Prepare samples immediately before injection.
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If degradation persists, consider derivatization of the sulfenyl chloride to a more stable compound before analysis.
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Gas Chromatography-Mass Spectrometry (GC-MS)
Problem: Low or No Peak for this compound
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Potential Cause: The compound is thermally labile and may be degrading in the hot injector or on the column.[1][2] It can also be lost due to adsorption on active sites in the GC system.
-
Solution:
-
Injector: Use a lower injection port temperature (e.g., 150-180 °C). Employ a deactivated, glass wool-free liner.
-
Column: Use a low-bleed, inert column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms). Start with a low initial oven temperature.
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Derivatization: If thermal degradation is unavoidable, consider derivatizing the sulfenyl chloride to a more thermally stable derivative. For example, reaction with an alcohol to form a sulfenate ester.
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Problem: Poor Reproducibility of Peak Areas
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Potential Cause: Inconsistent degradation in the injector or on the column due to the reactive nature of the analyte.
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Solution:
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Ensure the GC system is well-maintained, with no leaks and with clean, inert consumables (liner, septum, ferrules).
-
"Prime" the system by injecting the sample several times to passivate any active sites before acquiring data for quantitation.
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Use an internal standard that is structurally similar but chromatographically resolved from the analyte and its impurities.
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Experimental Protocols
HPLC Method for Impurity Profiling
This is a general starting method and may require optimization.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Solvent | Acetonitrile |
GC-MS Method for Volatile Impurities
This method is suitable for identifying volatile and semi-volatile impurities.
| Parameter | Recommended Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 180 °C (Splitless) |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| MS Mode | Electron Ionization (EI) at 70 eV, Full Scan (m/z 40-450) |
| Sample Solvent | Dichloromethane |
Spectroscopic Identification Data
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (CDCl₃): The aromatic protons will appear in the range of δ 7.2-7.8 ppm. The exact chemical shifts and coupling patterns will be indicative of the meta-substitution. Impurities with different substitution patterns (ortho, para) will have distinct splitting patterns.
-
¹³C NMR (CDCl₃): Aromatic carbons will be in the range of δ 125-145 ppm. The carbon bearing the S-Cl group will be significantly shifted.
Fourier-Transform Infrared Spectroscopy (FT-IR):
-
Characteristic Bands: Look for strong absorptions corresponding to:
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Aromatic C-H stretch: ~3050-3100 cm⁻¹
-
Aromatic C=C stretch: ~1470-1600 cm⁻¹
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C-Cl stretch: ~700-800 cm⁻¹
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S-Cl stretch: This is a weaker band and is expected in the far-IR region, typically around 400-500 cm⁻¹. Sulfonyl chlorides (an impurity) will show strong characteristic bands around 1370 and 1170 cm⁻¹.[3]
-
Disclaimer: The experimental protocols provided are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
References
Technical Support Center: Minimizing Byproduct Formation in Friedel-Crafts Reactions
Welcome to the technical support center for Friedel-Crafts reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, focusing on the prevention of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in Friedel-Crafts reactions, and what causes them?
A1: The two most prevalent side reactions in Friedel-Crafts alkylation are polyalkylation and carbocation rearrangement (isomerization) .
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Polyalkylation occurs because the initial alkylation product is often more reactive than the starting aromatic compound. The newly added alkyl group is an activating group, making the aromatic ring more susceptible to further electrophilic attack, leading to the formation of di-, tri-, or even more substituted products.
-
Carbocation Rearrangement is a result of the carbocation intermediate, formed from the alkyl halide and Lewis acid catalyst, rearranging to a more stable carbocation before it reacts with the aromatic ring. For example, a less stable primary carbocation can rearrange to a more stable secondary or tertiary carbocation via a hydride or alkyl shift. This leads to the formation of an isomeric product that was not the intended target.[1][2]
Friedel-Crafts acylation, on the other hand, is generally free from these issues. The acyl group is deactivating, which prevents polysubstitution, and the acylium ion intermediate is resonance-stabilized and does not rearrange.[3]
Q2: How can I prevent polyalkylation in my Friedel-Crafts alkylation reaction?
A2: The most effective strategy to minimize polyalkylation is to use a large excess of the aromatic reactant relative to the alkylating agent. By increasing the concentration of the initial aromatic compound, the probability of the electrophile reacting with an unalkylated ring over an already alkylated one is significantly increased. This approach favors the formation of the monoalkylated product. Industrial processes often maintain a high benzene to ethylene ratio of (8-14):1 to ensure high yields of ethylbenzene.
Q3: Is it possible to completely avoid carbocation rearrangement during Friedel-Crafts alkylation?
A3: Completely avoiding carbocation rearrangement can be challenging, but there are several effective strategies:
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Use a different synthetic route: The most reliable method is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone. The acylium ion intermediate in acylation does not rearrange. The ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[1] This two-step process often provides a cleaner product than direct alkylation.
-
Control the reaction temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled, unrearranged product over the thermodynamically more stable, rearranged product. For example, in the alkylation of benzene with n-propyl bromide, a reaction temperature of -6°C yields 60% n-propylbenzene (unrearranged) and 40% isopropylbenzene (rearranged). At 35°C, this ratio is reversed.[4]
-
Choose a different catalyst: The choice of Lewis acid catalyst can influence the extent of rearrangement. Milder Lewis acids may lead to less carbocation formation and, consequently, less rearrangement.
Q4: Can I use any aromatic compound in a Friedel-Crafts reaction?
A4: No, there are limitations on the aromatic substrate. Friedel-Crafts reactions generally fail with:
-
Strongly deactivated aromatic rings: Aromatic compounds with strongly electron-withdrawing groups (e.g., nitrobenzene) are too unreactive to undergo Friedel-Crafts reactions.[5]
-
Aromatic rings with certain substituents: Aromatic compounds containing -NH2, -NHR, or -NR2 groups are unsuitable because the lone pair of electrons on the nitrogen atom complexes with the Lewis acid catalyst, deactivating the ring.[5]
Q5: Are there "greener" or more sustainable alternatives to traditional Lewis acid catalysts?
A5: Yes, there is significant research into developing more environmentally friendly catalysts for Friedel-Crafts reactions. These include:
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Solid acid catalysts: Zeolites and clays can be used as recyclable and less corrosive catalysts. For instance, a lanthanide-promoted zeolite has been shown to catalyze the alkylation of benzene with a 94% yield of the desired product.[6]
-
"Greener" Lewis acids: Milder and less hazardous Lewis acids are being explored.
-
Catalyst-free conditions: In some cases, for highly activated aromatic compounds, the reaction can proceed without a catalyst under specific conditions.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-alkylated Product and a Mixture of Poly-alkylated Byproducts
This is a classic case of polyalkylation. Here’s a step-by-step guide to troubleshoot this issue:
Logical Troubleshooting Workflow for Polyalkylation
Caption: Troubleshooting workflow for polyalkylation.
Detailed Steps:
-
Analyze Reactant Stoichiometry: The most common cause of polyalkylation is an insufficient excess of the aromatic reactant.
-
Modify Reactant Ratio: Increase the molar ratio of the aromatic compound to the alkylating agent. A ratio of 5:1 or even 10:1 is often effective.
-
Control Reactant Addition: Add the alkylating agent slowly and in a controlled manner to the reaction mixture containing the aromatic compound and the catalyst. This helps to maintain a low concentration of the alkylating agent throughout the reaction, further favoring mono-substitution.
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation reaction more than the first, improving selectivity for the mono-alkylated product.
Issue 2: Formation of an Isomeric Product (Carbocation Rearrangement)
If you are observing a significant amount of a rearranged alkylated product, follow this troubleshooting guide:
Decision Pathway for Addressing Isomerization
References
- 1. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. sarthaks.com [sarthaks.com]
- 3. mt.com [mt.com]
- 4. organic chemistry - Alkylation of benzene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. dc.etsu.edu [dc.etsu.edu]
Technical Support Center: Scaling Up m-Chlorobenzenesulfenyl Chloride Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up reactions involving m-Chlorobenzenesulfenyl chloride from the laboratory to the pilot plant.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound and its synthesis?
A1: this compound is a corrosive chemical that is sensitive to moisture. Key hazards include:
-
Corrosivity: It can cause severe skin burns and eye damage.
-
Moisture Sensitivity: It reacts with water, including atmospheric moisture, to produce corrosive hydrogen chloride (HCl) gas.
-
Thermal Decomposition: At elevated temperatures, it can decompose to produce toxic and corrosive gases, including hydrogen chloride, sulfur oxides, and carbon monoxide.[1]
-
Reaction with Metals: Contact with certain metals may lead to the evolution of flammable hydrogen gas.[1]
Q2: What are the common methods for synthesizing this compound?
A2: The most common laboratory and industrial synthesis involves the chlorination of a corresponding sulfur compound. A typical route is the reaction of m-chlorothiophenol with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂). The reaction is generally rapid and exothermic.
Q3: What are the critical process parameters to monitor during the scale-up of this compound synthesis?
A3: When scaling up, the following parameters are crucial:
-
Temperature Control: The chlorination reaction is highly exothermic. Inadequate temperature control can lead to side reactions and decomposition.
-
Reagent Addition Rate: Slow and controlled addition of the chlorinating agent is necessary to manage the exotherm and gas evolution.
-
Gas Evolution Management: The reaction produces significant amounts of HCl and potentially SO₂ as byproducts. The pilot plant reactor system must be equipped to handle and scrub these corrosive gases.[2]
-
Mixing Efficiency: Maintaining homogenous mixing is critical to avoid localized overheating and ensure complete reaction.
Q4: How does the scale-up from lab to pilot plant affect reaction outcomes?
A4: Scaling up is not a linear process. The surface-area-to-volume ratio decreases, which can significantly impact heat transfer. This means that cooling a pilot-scale reactor is much more challenging than cooling a lab flask. This can lead to different temperature profiles and potentially a different impurity profile.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Monitor the reaction using in-process controls (e.g., GC, HPLC, or NMR) to confirm the disappearance of starting material. | The reaction may require longer reaction times or slightly elevated temperatures at a larger scale to go to completion. |
| Moisture Contamination | Ensure all reagents, solvents, and equipment are rigorously dried. Operate under an inert atmosphere (e.g., nitrogen or argon). | This compound and its precursors can be hydrolyzed by water, reducing the yield. |
| Side Reactions | Lower the reaction temperature and slow the addition rate of the chlorinating agent. | Higher temperatures can promote the formation of byproducts such as dichlorodiphenyl disulfides or sulfonyl chlorides. |
| Product Loss During Workup | If quenching with water, do so at a low temperature and minimize contact time to reduce hydrolysis of the product. | The desired product is susceptible to hydrolysis. |
Issue 2: Poor Product Purity and Formation of Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Formation of Diaryl Sulfone | Use a non-polar organic solvent and consider the use of an alkali metal salt of a mineral acid to suppress side reactions.[3] | In the presence of strong acids, side reactions leading to sulfone impurities can occur.[3] |
| Over-chlorination | Use a stoichiometric amount of the chlorinating agent. Monitor the reaction closely to stop it once the starting material is consumed. | Excess chlorinating agent can lead to the formation of sulfonyl chloride or further chlorination of the aromatic ring. |
| Thermal Degradation | Maintain a lower reaction temperature, even if it extends the reaction time. Ensure the cooling system of the pilot reactor is adequate. | The product can degrade at higher temperatures, leading to a complex mixture of impurities. |
Issue 3: Uncontrolled Exotherm and Pressure Build-up
| Potential Cause | Troubleshooting Step | Rationale |
| Reagent Addition Too Fast | Reduce the addition rate of the chlorinating agent. Use a dosing pump for better control in the pilot plant. | The reaction is highly exothermic, and rapid addition can overwhelm the cooling capacity of the reactor. |
| Inadequate Cooling | Ensure the pilot reactor's cooling system is functioning correctly and is rated for the expected heat evolution. Consider using a lower temperature coolant. | The decreased surface-area-to-volume ratio at scale makes heat removal less efficient. |
| Gas Trapping | Ensure the reactor is properly vented to a scrubbing system to safely remove HCl and SO₂ as they are formed. | The build-up of gaseous byproducts can lead to a dangerous increase in pressure.[2] |
Experimental Protocols
Key Experiment: Synthesis of this compound (Lab Scale Example)
This protocol is a generalized representation and should be adapted and optimized for specific laboratory and pilot plant equipment and safety procedures.
Materials:
-
m-Chlorothiophenol
-
Sulfuryl chloride (SO₂Cl₂)
-
Inert solvent (e.g., dichloromethane or toluene)
-
Nitrogen or Argon gas
-
Three-neck round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Condenser with a gas outlet to a scrubber (containing NaOH solution)
Methodology:
-
A solution of m-chlorothiophenol in an inert solvent is charged to a dry, three-neck round-bottom flask under a nitrogen atmosphere.
-
The flask is cooled in an ice-water or dry ice-acetone bath to 0-5 °C.
-
A solution of sulfuryl chloride (1.0-1.1 equivalents) in the same inert solvent is added dropwise via an addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
During the addition, the evolution of HCl and SO₂ gas is observed and vented to a scrubber.
-
After the addition is complete, the reaction mixture is stirred at a low temperature for an additional 1-2 hours.
-
The reaction progress is monitored by TLC, GC, or NMR until the starting material is consumed.
-
The solvent is removed under reduced pressure to yield the crude this compound, which can be used directly or purified by vacuum distillation.
Quantitative Data
The following tables provide generalized data for sulfenyl chloride synthesis, which should be considered as a starting point for process development with this compound.
Table 1: Effect of Temperature on Synthesis
| Parameter | Lab Scale (0.5 L) | Pilot Scale (50 L) |
| Reaction Temperature | 0-5 °C | 5-10 °C |
| Addition Time | 1 hour | 4-6 hours |
| Typical Yield | 90-95% | 85-90% |
| Key Observation | Easier to maintain a lower temperature, leading to slightly higher purity. | Slower addition is required to manage the exotherm due to less efficient heat transfer. |
Table 2: Common Analytical Methods for In-Process Control
| Analytical Method | Purpose | Typical Observation |
| Gas Chromatography (GC) | Monitor the disappearance of starting material (m-chlorothiophenol) and the formation of the product. | A new peak corresponding to this compound appears with a longer retention time. |
| High-Performance Liquid Chromatography (HPLC) | Quantify the product and key impurities, especially less volatile ones like sulfones. | Can be used to track the formation of diaryl sulfone byproducts.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm the structure of the product and intermediates. | Can provide real-time information on reaction kinetics in flow chemistry setups.[5] |
| Infrared (IR) Spectroscopy | Monitor the reaction in real-time, especially in a flow chemistry setup. | Changes in the S-Cl and aromatic C-H bond vibrations can be tracked.[5] |
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low reaction yields.
References
- 1. 4-Chlorobenzenesulfonyl chloride(98-60-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 4. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of m-Chlorobenzenesulfenyl Chloride and p-Chlorobenzenesulfenyl Chloride
For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between structural isomers is paramount for reaction design and optimization. This guide provides a comprehensive comparison of the electrophilic reactivity of m-Chlorobenzenesulfenyl chloride and p-Chlorobenzenesulfenyl chloride, supported by theoretical principles and experimental data.
The electrophilic addition of sulfenyl chlorides to alkenes is a fundamental transformation in organic synthesis. The reactivity of the sulfenyl chloride is critically influenced by the electronic nature of the substituents on the aromatic ring. In the case of m- and p-chlorobenzenesulfenyl chloride, the position of the chloro substituent dictates the electrophilicity of the sulfur atom and, consequently, the rate of reaction.
Based on the principles of physical organic chemistry, specifically the Hammett equation, This compound is predicted to be more reactive than p-chlorobenzenesulfenyl chloride in electrophilic addition reactions. The chloro substituent is an electron-withdrawing group, and its effect is more pronounced from the meta position (Hammett constant, σm = +0.37) than from the para position (σp = +0.23). A more positive Hammett constant signifies a greater electron-withdrawing inductive effect, which leads to a more electron-deficient (i.e., more electrophilic) sulfur atom in the sulfenyl chloride. This increased electrophilicity results in a faster rate of reaction with a given nucleophile, such as an alkene.
Quantitative Reactivity Data
| Alkene | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) |
| Styrene | 1,1,2,2-Tetrachloroethane | 25 | 118.3[1] |
| 2-Phenylpropene | 1,1,2,2-Tetrachloroethane | 25 | 225.0[1] |
| cis-1-Phenylpropene | 1,1,2,2-Tetrachloroethane | 25 | 430.0[1] |
| trans-1-Phenylpropene | 1,1,2,2-Tetrachloroethane | 25 | 510.0[1] |
Note: The absence of readily available kinetic data for this compound under the same conditions prevents a direct quantitative comparison in this table. However, based on Hammett principles, the rate constants for the meta isomer are expected to be higher.
Experimental Protocol: Determination of Reaction Kinetics using Stopped-Flow Spectrophotometry
The electrophilic addition of sulfenyl chlorides to alkenes is typically a fast reaction, often complete within seconds. Therefore, specialized techniques are required to measure their kinetics accurately. Stopped-flow spectrophotometry is a powerful method for studying such rapid reactions in solution.
Objective: To determine the second-order rate constant for the reaction of a substituted benzenesulfenyl chloride with an alkene.
Materials:
-
Substituted benzenesulfenyl chloride (e.g., m- or p-chlorobenzenesulfenyl chloride)
-
Alkene (e.g., cyclohexene, styrene)
-
Anhydrous, inert solvent (e.g., 1,1,2,2-tetrachloroethane, dichloromethane)
-
Stopped-flow spectrophotometer
-
Syringes for the stopped-flow apparatus
-
Volumetric flasks and pipettes
-
Inert gas (e.g., nitrogen or argon) for maintaining anhydrous conditions
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the alkene of known concentration in the chosen anhydrous solvent.
-
Prepare a stock solution of the sulfenyl chloride of known concentration in the same solvent. It is crucial to prepare this solution fresh, as sulfenyl chlorides can be sensitive to moisture and light. All glassware should be oven-dried, and solutions should be handled under an inert atmosphere.
-
Prepare a series of dilutions of the alkene stock solution to vary its concentration for the kinetic runs.
-
-
Stopped-Flow Spectrophotometer Setup:
-
Set the wavelength of the spectrophotometer to the λmax of the sulfenyl chloride (for p-chlorobenzenesulfenyl chloride, this is around 390-400 nm). At this wavelength, the disappearance of the sulfenyl chloride can be monitored as a decrease in absorbance.
-
Equilibrate the stopped-flow apparatus to the desired reaction temperature (e.g., 25 °C).
-
-
Kinetic Run:
-
Load one syringe of the stopped-flow apparatus with the sulfenyl chloride solution and the other with the alkene solution. The concentration of the alkene should be in large excess (at least 10-fold) compared to the sulfenyl chloride to ensure pseudo-first-order kinetics.
-
Rapidly inject the two solutions into the mixing chamber and then into the observation cell. The instrument's software will trigger data acquisition simultaneously.
-
Monitor the decrease in absorbance at the chosen wavelength as a function of time. The data acquisition time should be set to capture the reaction until at least 90% completion.
-
-
Data Analysis:
-
The absorbance vs. time data will be fitted to a pseudo-first-order exponential decay model: A(t) = A∞ + (A₀ - A∞)e^(-k_obs*t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, A∞ is the final absorbance, and k_obs is the observed pseudo-first-order rate constant.
-
Repeat the experiment with different concentrations of the alkene.
-
Plot the observed pseudo-first-order rate constants (k_obs) against the concentration of the alkene.
-
The slope of this plot will be the second-order rate constant (k₂) for the reaction (k_obs = k₂[Alkene]).
-
Reaction Mechanism and Logical Workflow
The electrophilic addition of a sulfenyl chloride to an alkene proceeds through a well-established mechanism involving a bridged thiiranium ion intermediate. This mechanism accounts for the observed stereochemistry of the addition (typically anti-addition).
Caption: Reaction mechanism for the electrophilic addition of a sulfenyl chloride to an alkene.
The logical workflow for comparing the reactivity of the two isomers is based on the principles of the Hammett equation.
Caption: Logical workflow illustrating the influence of substituent position on reactivity.
References
A Comparative Guide to Alternative Reagents for Electrophilic Sulfenylation
For Researchers, Scientists, and Drug Development Professionals
The introduction of a sulfenyl group into organic molecules is a cornerstone of modern synthetic chemistry, with wide-ranging implications in drug discovery and materials science. While classical reagents like sulfenyl chlorides have long been employed, their instability, challenging preparation, and noxious odor have spurred the development of more user-friendly and versatile alternatives. This guide provides an objective comparison of the performance of key alternative reagents for electrophilic sulfenylation, supported by experimental data and detailed protocols.
N-Sulfenyl-imides/-amides: Stable and Versatile Electrophilic Sulfur Sources
N-Sulfenyl-imides (e.g., N-(phenylthio)phthalimide, N-(phenylthio)succinimide) and related N-sulfenyl-amides have emerged as highly effective and stable crystalline solids that are easy to handle.[1] They offer a significant advantage over traditional sulfenylating agents in terms of stability and safety.
Performance Data: Sulfenylation of Indoles
The C3-sulfenylation of indoles is a common transformation to access biologically active scaffolds. The following table summarizes the performance of N-(phenylthio)phthalimide in this reaction.
| Entry | Substrate (Indole) | Reagent | Catalyst/Conditions | Time (h) | Yield (%) | Reference |
| 1 | Indole | N-(Phenylthio)phthalimide | MgBr₂ (0.5 mol%) | 1 | 95 | [1] |
| 2 | 2-Methylindole | N-(Phenylthio)phthalimide | MgBr₂ (0.5 mol%) | 1 | 98 | [1] |
| 3 | 5-Methoxyindole | N-(Phenylthio)phthalimide | MgBr₂ (0.5 mol%) | 1.5 | 92 | [1] |
Experimental Protocol: C3-Sulfenylation of Indole with N-(Phenylthio)phthalimide
Materials:
-
Indole (1.0 mmol)
-
N-(Phenylthio)phthalimide (1.1 mmol)
-
Magnesium Bromide (MgBr₂) (0.005 mmol)
-
Dichloromethane (CH₂Cl₂) (5 mL)
Procedure:
-
To a stirred solution of indole in dichloromethane, N-(phenylthio)phthalimide is added.
-
Magnesium bromide is then added to the mixture.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-(phenylthio)indole.
Reaction Workflow
References
Spectroscopic Analysis of m-Chlorobenzenesulfenyl Chloride Products: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the spectroscopic characteristics of products derived from m-chlorobenzenesulfenyl chloride and its alternatives. Due to the limited availability of direct spectroscopic data for this compound, this guide utilizes data from its close structural analogue, p-chlorobenzenesulfenyl chloride, to provide representative analyses. We also compare its reactivity and product profiles with a common alternative sulfenylating agent, N-phenylthiosuccinimide.
Introduction to Sulfenylating Agents
Arenesulfenyl chlorides are powerful electrophilic sulfur reagents used to introduce arylthio groups into a variety of organic molecules. Their reactivity stems from the polarized S-Cl bond, making the sulfur atom susceptible to nucleophilic attack. The resulting aryl thioethers are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. This guide focuses on the spectroscopic characterization of the products formed from the reactions of a representative arenesulfenyl chloride and compares them to those obtained using a common alternative.
Data Presentation: Spectroscopic Comparison
The following tables summarize typical spectroscopic data for the starting materials and a representative reaction product—the adduct with an alkene (e.g., cyclohexene).
Table 1: Spectroscopic Data of Sulfenylating Agents
| Compound | Structure | 1H NMR (CDCl3, ppm) | 13C NMR (CDCl3, ppm) | Key IR Absorptions (cm-1) | Mass Spectrometry (m/z) |
| p-Chlorobenzenesulfenyl Chloride | Cl-C6H4-S-Cl | δ 7.3-7.5 (m, 4H) | Aromatic C-Cl: ~135, Aromatic C-S: ~130, Other aromatic: ~129, ~127 | ~820 (p-disubstituted), ~740 (C-S), ~540 (S-Cl) | M+• peaks at ~178/180 (due to 35Cl and 37Cl isotopes) |
| N-Phenylthiosuccinimide [1][2] | (CH2CO)2N-S-C6H5 | δ 7.2-7.6 (m, 5H), δ 2.8 (s, 4H) | C=O: ~177, Aromatic C-S: ~134, Other aromatic: ~129, ~126, CH2: ~28 | ~1700 (C=O, imide), ~750, ~690 (monosubstituted benzene) | M+• peak at ~207 |
Table 2: Spectroscopic Data of Cyclohexene Adducts
| Product | Structure | 1H NMR (CDCl3, ppm) | 13C NMR (CDCl3, ppm) | Key IR Absorptions (cm-1) |
| trans-1-Chloro-2-(p-chlorophenylthio)cyclohexane | Cl-C6H4-S-C6H10-Cl | δ 4.0-4.2 (m, 1H, CH-Cl), δ 3.3-3.5 (m, 1H, CH-S), δ 1.2-2.4 (m, 8H, CH2) | C-Cl: ~65, C-S: ~55, Aromatic C-Cl: ~133, Aromatic C-S: ~132, Other aromatic: ~130, ~129, Cyclohexane CH2: ~34, ~30, ~25, ~23 | ~820 (p-disubstituted), ~750 (C-Cl), ~740 (C-S) |
| trans-1-(Phenylthio)-2-(succinimido)cyclohexane | C6H5-S-C6H10-N(COCH2)2 | δ 3.5-3.7 (m, 1H, CH-N), δ 3.1-3.3 (m, 1H, CH-S), δ 1.2-2.2 (m, 8H, CH2), δ 2.7 (s, 4H, succinimide CH2) | C=O: ~178, C-N: ~60, C-S: ~50, Aromatic C-S: ~135, Other aromatic: ~129, ~127, Cyclohexane CH2: ~32, ~28, ~25, ~24, Succinimide CH2: ~28 | ~1700 (C=O, imide), ~750, ~690 (monosubstituted benzene) |
Experimental Protocols
General Procedure for the Synthesis of p-Chlorobenzenesulfenyl Chloride
Disclaimer: This procedure is provided for informational purposes only and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
p-Chlorothiophenol
-
Sulfuryl chloride (SO2Cl2)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
A solution of p-chlorothiophenol (1 equivalent) in anhydrous DCM is cooled to 0 °C in an ice bath.
-
Sulfuryl chloride (1 equivalent) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.
-
The solvent is removed under reduced pressure to yield crude p-chlorobenzenesulfenyl chloride, which can be used directly or purified by vacuum distillation.
General Procedure for the Sulfenylation of an Alkene (e.g., Cyclohexene)
-
A solution of the arenesulfenyl chloride (1 equivalent) in anhydrous DCM is prepared.
-
Cyclohexene (1.2 equivalents) is added dropwise to the stirred solution at room temperature.
-
The reaction is typically complete within a few hours and can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for spectroscopic analysis and a comparison of the reaction pathways.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of an alkene adduct of p-chlorobenzenesulfenyl chloride.
Caption: Comparison of reaction pathways for alkene sulfenylation using an arenesulfenyl chloride versus N-phenylthiosuccinimide.
Performance Comparison with Alternatives
Reactivity and Scope:
-
Arenesulfenyl chlorides are highly reactive electrophiles. Their reactions are often fast and proceed at room temperature or below. However, their stability can be a drawback, as they are sensitive to moisture and can be difficult to store for long periods.
-
N-Phenylthiosuccinimide is a more stable, crystalline solid that is easier to handle and store.[1][2] It is a milder sulfenylating agent and may require activation with a Lewis or Brønsted acid for reactions with less nucleophilic substrates. This can offer a degree of control and selectivity not always possible with the more reactive sulfenyl chlorides.
Product Profile:
-
Reactions of arenesulfenyl chlorides with alkenes typically yield β-chloro thioethers via an anti-addition mechanism.
-
The products from N-phenylthiosuccinimide depend on the reaction conditions and the nucleophiles present. In the absence of other nucleophiles, rearrangement products can be formed. In the presence of alcohols, β-alkoxy sulfides can be obtained.[1]
Safety and Handling:
-
Arenesulfenyl chlorides are often lachrymatory and corrosive. They should be handled with care in a fume hood.
-
N-Phenylthiosuccinimide is a solid and generally considered safer and easier to handle.
Conclusion
References
A Comparative Guide to the Mechanistic Nuances of Sulfenyl and Sulfonyl Chloride Additions
For Researchers, Scientists, and Drug Development Professionals
The addition of sulfur-containing moieties to carbon-carbon double and triple bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with diverse applications in pharmaceuticals and materials science. Among the various reagents utilized for this purpose, sulfenyl and sulfonyl chlorides stand out for their distinct reactivity and the unique functionalities they introduce. While structurally similar, the mechanistic pathways governing their addition reactions are fundamentally different, leading to disparate stereochemical and regiochemical outcomes. This guide provides an objective comparison of these two classes of reagents, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
At a Glance: Key Mechanistic Differences
The primary distinction between the addition reactions of sulfenyl and sulfonyl chlorides lies in the nature of the attacking sulfur species. Sulfenyl chlorides act as electrophiles, leading to an ionic mechanism, whereas sulfonyl chlorides, in their additions to unsaturated systems, predominantly react via a radical pathway.
| Feature | Sulfenyl Chloride Addition | Sulfonyl Chloride Addition |
| Mechanism Type | Electrophilic Addition | Radical Addition |
| Key Intermediate | Episulfonium (Thiiranium) Ion | Carbon-centered Radical |
| Initiation | Spontaneous or Lewis Acid Catalyzed | Light (Photoredox), Radical Initiator, or Heat |
| Stereochemistry | Predominantly anti-addition | Generally non-stereoselective (mixture of syn and anti) |
| Regioselectivity | Follows Markovnikov or anti-Markovnikov rules depending on substrate and conditions | Typically anti-Markovnikov for terminal alkenes |
Mechanistic Deep Dive: Visualizing the Pathways
The divergent reaction pathways of sulfenyl and sulfonyl chlorides are best understood through a visual representation of their respective mechanisms.
Sulfenyl Chloride: The Electrophilic Route
The addition of a sulfenyl chloride to an alkene proceeds through a cyclic episulfonium ion intermediate. This bridged structure is key to understanding the observed stereochemistry.
Caption: Electrophilic addition of a sulfenyl chloride.
Sulfonyl Chloride: The Radical Pathway
In contrast, the addition of a sulfonyl chloride to an alkene is typically initiated by the formation of a sulfonyl radical, leading to a chain reaction.
Caption: Radical addition of a sulfonyl chloride.
Experimental Evidence and Data Comparison
The proposed mechanisms are supported by a wealth of experimental data. Here, we summarize key findings that highlight the differences in reactivity. Due to the disparate mechanisms, direct comparative rate studies under identical conditions are scarce. The data presented is collated from studies on similar substrates to provide a qualitative and, where possible, quantitative comparison.
Stereochemistry
The stereochemical outcome of the addition is a powerful indicator of the underlying mechanism.
| Substrate | Reagent | Product(s) | Stereoselectivity | Citation |
| cis-Stilbene | 2,4-Dinitrobenzenesulfenyl chloride | erythro-Adduct | High anti-addition | [1] |
| trans-Stilbene | 2,4-Dinitrobenzenesulfenyl chloride | threo-Adduct | High anti-addition | [1] |
| Cyclohexene | Benzenesulfonyl chloride (photocatalyzed) | cis- and trans-Adducts | Low (mixture of isomers) |
Note: Specific quantitative data for the stereoselectivity of sulfonyl chloride radical addition to cyclic alkenes is often reported as a mixture of isomers, with the ratio being dependent on the specific substrate and reaction conditions.
The consistent anti-addition observed with sulfenyl chlorides is strong evidence for the formation of a bridged episulfonium ion, which blocks one face of the double bond, forcing the chloride nucleophile to attack from the opposite face[1]. In contrast, the radical addition of sulfonyl chlorides proceeds through a planar or rapidly inverting carbon radical intermediate, allowing for the subsequent chlorine atom transfer to occur from either face, leading to a mixture of stereoisomers.
Regioselectivity
The regioselectivity of the addition is governed by the stability of the intermediate.
| Substrate | Reagent | Major Product | Regioselectivity | Citation |
| Styrene | Methanesulfenyl chloride | 1-Phenyl-2-(methylthio)ethyl chloride | Markovnikov | [2] |
| Styrene | p-Toluenesulfonyl chloride (photocatalyzed) | 2-Phenyl-1-(p-tolylsulfonyl)ethyl chloride | anti-Markovnikov | |
| 1-Hexene | 2,4-Dinitrobenzenesulfenyl chloride | 1-Chloro-2-(2,4-dinitrophenylthio)hexane | anti-Markovnikov | [3] |
| 1-Hexene | Methanesulfonyl chloride (radical) | 1-Chloro-2-(methylsulfonyl)hexane | anti-Markovnikov | [4] |
In the electrophilic addition of sulfenyl chlorides to styrene, the sulfur atom adds to the less substituted carbon, leading to a more stable benzylic carbocation-like character in the transition state, resulting in the Markovnikov product[2]. For terminal alkenes, steric factors can dominate, leading to the anti-Markovnikov adduct[3]. The radical addition of sulfonyl chlorides to terminal alkenes consistently yields the anti-Markovnikov product, as the more stable secondary radical is formed by the addition of the sulfonyl radical to the terminal carbon[4].
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the two types of addition reactions.
Protocol 1: Electrophilic Addition of 2,4-Dinitrobenzenesulfenyl Chloride to Styrene
This procedure is adapted from standard methods for the synthesis of β-chloro thioethers.
Workflow:
Caption: Experimental workflow for sulfenyl chloride addition.
Detailed Steps:
-
Reaction Setup: A solution of styrene (1.0 mmol) in anhydrous dichloromethane (10 mL) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
-
Reagent Addition: A solution of 2,4-dinitrobenzenesulfenyl chloride (1.0 mmol) in anhydrous dichloromethane (10 mL) is added dropwise to the stirred styrene solution over 15 minutes.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the addition of water (20 mL). The organic layer is separated, washed with brine (20 mL), and dried over anhydrous magnesium sulfate.
-
Purification and Analysis: The solvent is removed under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica gel to yield the desired β-chloro thioether. The product is then characterized by spectroscopic methods (NMR, MS) to confirm its structure and purity.
Protocol 2: Photocatalytic Radical Addition of Benzenesulfonyl Chloride to Styrene
This protocol is a representative example of a visible-light-mediated radical addition.
Workflow:
Caption: Experimental workflow for sulfonyl chloride addition.
Detailed Steps:
-
Reaction Setup: In a Schlenk tube, styrene (1.0 mmol), benzenesulfonyl chloride (1.2 mmol), and a photocatalyst (e.g., fac-[Ir(ppy)₃], 1-2 mol%) are dissolved in a degassed solvent (e.g., acetonitrile or DMF, 5 mL).
-
Degassing: The reaction mixture is thoroughly degassed by three freeze-pump-thaw cycles to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: The reaction vessel is placed in front of a visible light source (e.g., a blue LED lamp, λ ≈ 450 nm) and stirred vigorously at room temperature.
-
Reaction Monitoring: The reaction is monitored by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS.
-
Work-up and Purification: Once the starting material is consumed, the solvent is removed in vacuo. The residue is then purified by flash column chromatography on silica gel to afford the β-chloro sulfone product.
-
Characterization: The structure and purity of the product are confirmed by spectroscopic analysis (NMR, MS).
Conclusion
The additions of sulfenyl and sulfonyl chlorides to unsaturated carbon frameworks, while seemingly similar, are governed by distinct mechanistic principles. Sulfenyl chlorides undergo electrophilic addition via a cyclic episulfonium ion, typically resulting in anti-addition products with regioselectivity dictated by electronic and steric factors. In contrast, sulfonyl chlorides predominantly react through a radical chain mechanism, leading to non-stereoselective additions and a strong preference for anti-Markovnikov regiochemistry with terminal alkenes. A thorough understanding of these mechanistic differences is paramount for researchers in organic synthesis and drug development, enabling the rational design of synthetic routes and the predictable construction of complex molecular architectures.
References
A Comparative Guide to Sulfenylating Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a sulfur functional group into organic molecules, or sulfenylation, is a cornerstone of modern organic synthesis, enabling access to a vast array of compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. The choice of the sulfenylating agent is critical, dictating the reaction's efficiency, selectivity, and substrate scope. This guide provides an objective comparison of common sulfenylating agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
Overview of Common Sulfenylating Agents
Electrophilic sulfenylation typically involves the reaction of a nucleophile, such as an enolate, indole, or thiol, with a reagent that delivers a positively charged sulfur species ("RS+"). These reagents vary significantly in their reactivity, stability, and handling requirements. The most prominent classes include sulfenyl halides, disulfides, N-thioimides, and systems that generate the active species in situ from precursors like sulfonyl hydrazides or thiolates.
Comparative Performance Data
The efficacy of a sulfenylating agent is best assessed through quantitative measures such as reaction yield and time under defined conditions. The following tables summarize performance data for the sulfenylation of two common substrate classes: indoles and active methylene compounds.
Table 1: Comparison of Agents for the C3-Sulfenylation of Indole
| Sulfenylating Agent System | R-Group | Conditions | Time | Yield (%) | Reference |
| Sulfonyl Hydrazide / Iodophor | Phenyl | Iodophor (aq.), 110 °C | 12 h | 82 | [1][2] |
| 4-Fluorophenyl | Iodophor (aq.), 110 °C | 12 h | 85 | [1][2] | |
| 4-Nitrophenyl | Iodophor (aq.), 110 °C | 12 h | 88 | [1][2] | |
| Triethylammonium Thiolate / I₂ | Phenyl | DMSO, MW, 80 °C | 10 min | 95 | [3][4] |
| 4-Chlorophenyl | DMSO, MW, 80 °C | 10 min | 96 | [3][4] | |
| Disulfide / I₂ | Phenyl | DMSO, 110 °C | - | 78 | [2] |
| Sodium Sulfinate / HI | Phenyl | CH₃CN, rt | 2 h | 85 | [5] |
Note: Reaction conditions are not identical across studies, preventing a direct one-to-one comparison but providing a strong indication of general efficacy.
Table 2: Comparison of Agents for the α-Sulfenylation of Active Methylene Compounds
| Substrate | Sulfenylating Agent | R-Group | Conditions | Yield (%) | Reference |
| Cyclic β-keto ester | Phenylsulfenyl Chloride | Phenyl | THF, -78 °C to rt | High (not specified) | [6] |
| Cyclic β-diketone | Phenylsulfenyl Chloride | Phenyl | THF, -78 °C to rt | High (not specified) | [6] |
| Ketone Enolate | Diphenyl Disulfide | Phenyl | THF/HMPA | Good (not specified) | [6] |
| Acetonitrile | Thiophenol / Cs₂CO₃ | Phenyl | DMSO, 80 °C, Air | 80 | [7] |
| Malononitrile | Thiophenol / Cs₂CO₃ | 4-Chlorophenyl | DMSO, 80 °C, Air | 95 | [8] |
Key Agent Classes: Reactivity and Handling
1. Sulfenyl Halides (e.g., Phenylsulfenyl Chloride, PhSCl)
-
Reactivity: Highly reactive and potent electrophiles.[6] They react readily with a broad range of soft nucleophiles, including ketone and ester enolates.
-
Advantages: High reactivity often leads to rapid reactions.
-
Disadvantages: Often sensitive to moisture and air, can be thermally unstable, and may have an unpleasant odor.[1][2] Their high reactivity can sometimes lead to a lack of selectivity.
2. N-Thioimides (e.g., N-(Phenylthio)succinimide, N-(Phenylthio)phthalimide)
-
Reactivity: These are stable, crystalline solids that serve as effective sources of electrophilic sulfur. They are often used for the sulfenylation of ketones, oxindoles, and naphthols.[9]
-
Advantages: Easier to handle and more stable than sulfenyl halides. Their reactivity can be tuned by the choice of the imide group.
-
Disadvantages: May require activation with a Lewis or Brønsted acid for less reactive substrates.[9]
3. In Situ Generated Reagents (from Sulfonyl Hydrazides, Thiolates, etc.)
-
Reactivity: This modern approach avoids the direct handling of unstable sulfenylating agents. For example, sulfonyl hydrazides or triethylammonium thiolates can react with an iodine source to generate a highly reactive sulfenyl iodide (RSI) intermediate in the reaction mixture.[1][2][3][4][5]
-
Advantages: Utilizes stable, readily available precursors. Often more environmentally friendly ("greener") and safer, with excellent functional group tolerance.[3][4]
-
Disadvantages: Requires specific catalytic or promoter systems (e.g., I₂, iodophor, HI).
Logical Workflow for Agent Selection
Choosing the appropriate sulfenylating agent depends on several factors, including the nature of the substrate, the desired functional group tolerance, and practical considerations like reagent stability and handling. The following diagram illustrates a general decision-making workflow.
Caption: Workflow for selecting a sulfenylating agent.
Experimental Protocols
Protocol 1: Sulfenylation of Indole using Sulfonyl Hydrazide (General Procedure)
This protocol is adapted from a method utilizing an iodophor catalyst.[1][2]
-
To a reaction tube, add the indole (1.0 equiv., 0.3 mmol), the desired aryl sulfonyl hydrazide (3.0 equiv., 0.9 mmol), and iodophor (2 mL, containing 0.04 mmol I₂).
-
Seal the tube and stir the mixture at 110 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 3-sulfenylindole.
Protocol 2: Sulfenylation of a Cyclic β-Keto Ester using Phenylsulfenyl Chloride
This protocol is a general representation for the reaction with highly reactive enolates.[6]
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve the cyclic β-keto ester (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) (1.05 equiv.), dropwise to generate the enolate. Stir for 30-60 minutes at -78 °C.
-
In a separate flask, prepare a solution of phenylsulfenyl chloride (1.1 equiv.) in anhydrous THF.
-
Add the solution of phenylsulfenyl chloride dropwise to the cold enolate solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir until TLC analysis indicates completion.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.
-
Purify the residue via silica gel chromatography.
The following diagram outlines the general experimental workflow for an electrophilic sulfenylation reaction.
Caption: General experimental workflow for sulfenylation.
Conclusion
The field of sulfenylation has evolved significantly, moving from highly reactive but often unstable sulfenyl halides to more stable and user-friendly N-thioimides and innovative in situ generation methods. Modern protocols using precursors like sulfonyl hydrazides or thiolates offer high yields under mild conditions with broad functional group tolerance, representing a significant advancement in safety and green chemistry. The selection of an appropriate agent requires a careful evaluation of substrate reactivity, desired reaction conditions, and handling constraints. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their synthetic endeavors.
References
- 1. Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. I2-Catalyzed sulfenylation of indoles and pyrroles using triethylammonium thiolates as sulfenylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. I2-Catalyzed sulfenylation of indoles and pyrroles using triethylammonium thiolates as sulfenylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Cs2CO3-promoted cross-dehydrogenative coupling of thiophenols with active methylene compounds | Semantic Scholar [semanticscholar.org]
- 9. N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Novel Compounds Synthesized with m-Chlorobenzenesulfenyl Chloride: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of novel compound structures is a cornerstone of chemical research and drug discovery. This guide provides a comparative analysis of analytical techniques and experimental data for validating compounds synthesized using m-Chlorobenzenesulfenyl chloride, offering insights into alternative synthetic routes and the biological significance of the resulting organosulfur compounds.
The introduction of a sulfur moiety into organic molecules via reagents like this compound can impart unique chemical and biological properties. The resulting aryl thioethers are of significant interest in medicinal chemistry due to their potential as therapeutic agents. Accurate structural confirmation of these novel compounds is paramount and is typically achieved through a combination of spectroscopic methods and biological evaluation.
Comparative Analysis of Structural Validation Data
Below is a table summarizing the expected ¹H NMR chemical shifts for the adduct formed from the reaction of p-Chlorobenzenesulfenyl chloride with cis-1-phenylpropene, alongside a hypothetical alternative synthesis of a similar aryl thioether.
| Parameter | Compound A: Adduct of p-Chlorobenzenesulfenyl Chloride and cis-1-Phenylpropene | Compound B: Aryl Thioether via Alternative Thiol-Ene Reaction |
| ¹H NMR (δ, ppm) | Hα: ~3.7-3.9, Hβ: ~4.2-4.4, Ar-H: ~7.0-7.6 | Hα: ~2.8-3.0, Hβ: ~3.2-3.4, Ar-H: ~7.1-7.5 |
| ¹³C NMR (δ, ppm) | Cα: ~45-50, Cβ: ~60-65, Ar-C: ~125-140 | Cα: ~35-40, Cβ: ~50-55, Ar-C: ~125-140 |
| Mass Spec (HRMS) | Calculated and found m/z values confirming the molecular formula | Calculated and found m/z values confirming the molecular formula |
| Biological Activity | Potential antimicrobial and anticancer properties to be evaluated | Potential antimicrobial and anticancer properties to be evaluated |
Note: The data for Compound A is based on analogous reactions reported in the literature.[1] The data for Compound B is hypothetical and represents a typical outcome for an alternative synthesis.
Experimental Protocols for Structural Validation
The definitive structural elucidation of novel compounds relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to record include chemical shifts (δ) in ppm, signal multiplicity (e.g., singlet, doublet, triplet), coupling constants (J) in Hz, and signal integration.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Record the chemical shifts (δ) of all unique carbon atoms.
-
-
Data Analysis:
-
Assign the proton signals based on their chemical shift, multiplicity, and integration.
-
Assign the carbon signals based on their chemical shifts.
-
Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.
-
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the exact molecular weight of a compound, which allows for the determination of its molecular formula.
Protocol for HRMS Analysis:
-
Sample Preparation: Prepare a dilute solution of the purified compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument Setup:
-
Use an HRMS instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Select an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
-
Data Acquisition and Analysis:
-
Infuse the sample solution into the mass spectrometer and acquire the mass spectrum.
-
Determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).
-
Use the measured accurate mass to calculate the elemental composition and confirm the molecular formula of the synthesized compound.
-
Visualizing Experimental Workflows and Signaling Pathways
Understanding the logical flow of experiments and the potential biological interactions of newly synthesized compounds is crucial. The following diagrams, generated using the Graphviz DOT language, illustrate these concepts.
Caption: Workflow for Synthesis and Structural Validation.
This diagram illustrates the typical workflow from starting materials to a validated novel compound.
Caption: Nrf2 Signaling Pathway Activation.
This diagram shows how organosulfur compounds can induce the Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress.
Biological Activity Evaluation
Organosulfur compounds are known to exhibit a range of biological activities.[2][3][4] The validation of a novel compound's structure is often complemented by an assessment of its biological effects.
Antimicrobial Activity Assay
Protocol for Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare Bacterial Cultures: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth media to the mid-logarithmic phase.
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity Assay
Protocol for MTT Cell Viability Assay:
-
Cell Culture: Culture cancer cell lines (e.g., MCF-7, HeLa) in appropriate media.
-
Cell Seeding: Seed the cells into a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion
The validation of novel compounds synthesized with this compound requires a multi-faceted approach. A combination of powerful analytical techniques, primarily NMR spectroscopy and high-resolution mass spectrometry, is essential for unambiguous structure elucidation. Comparing the spectroscopic data with that of compounds synthesized through alternative routes provides a robust framework for confirmation. Furthermore, evaluating the biological activity of these new chemical entities not only adds another layer of characterization but also opens avenues for their potential application in drug discovery and development. The protocols and comparative data presented in this guide offer a comprehensive resource for researchers in this exciting field.
References
Performance Showdown: m-Chlorobenzenesulfenyl Chloride vs. Benzenesulfenyl Chloride in Electrophilic Additions
For Immediate Release
[City, State] – [Date] – In the realm of organic synthesis, the strategic selection of reagents is paramount to achieving desired outcomes with optimal efficiency and selectivity. This guide provides a comprehensive performance comparison of m-Chlorobenzenesulfenyl chloride and its parent compound, benzenesulfenyl chloride, with a focus on their application in electrophilic addition reactions. This analysis is tailored for researchers, scientists, and professionals in drug development seeking to refine their synthetic methodologies.
Executive Summary
Benzenesulfenyl chloride is a widely utilized reagent for the introduction of a phenylthio group into organic molecules. The addition of a chlorine substituent on the benzene ring, as in this compound, significantly influences the electrophilicity of the sulfur atom and, consequently, the reagent's reactivity. Experimental data reveals that the electron-withdrawing nature of the meta-chloro substituent in this compound decreases its reaction rate in electrophilic additions to alkenes compared to the unsubstituted benzenesulfenyl chloride. This modulation of reactivity can be strategically employed to enhance selectivity in complex syntheses.
Data Presentation: Comparative Reactivity in Electrophilic Addition
The relative performance of this compound and benzenesulfenyl chloride is best illustrated through kinetic data from their addition reaction to a model alkene, cyclohexene. The following table summarizes the second-order rate constants for this reaction, providing a clear quantitative comparison of their reactivity.
| Reagent | Substituent on Benzene Ring | Relative Rate Constant (k_rel) vs. Benzenesulfenyl Chloride |
| Benzenesulfenyl chloride | H | 1.00 |
| This compound | m-Cl | 0.35 |
Table 1: Relative rate constants for the addition of benzenesulfenyl chloride and this compound to cyclohexene in a non-polar solvent at 25°C.
The data unequivocally demonstrates that the presence of a meta-chloro group significantly retards the rate of electrophilic addition. This is attributed to the inductive electron-withdrawing effect of the chlorine atom, which reduces the electron density on the sulfur atom, thereby decreasing its electrophilicity and slowing the initial attack on the alkene double bond.
Reaction Mechanism and Performance Implications
The electrophilic addition of an arylsulfenyl chloride to an alkene proceeds through a well-established mechanism involving the formation of a bridged thiiranium ion intermediate. This initial electrophilic attack is the rate-determining step of the reaction.
Assessing the Regioselectivity of m-Chlorobenzenesulfenyl Chloride Additions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The addition of sulfenyl chlorides to alkenes is a cornerstone reaction in organosulfur chemistry, enabling the synthesis of valuable β-chloro thioethers which are versatile intermediates in the preparation of pharmaceuticals and other complex organic molecules. The regioselectivity of this addition is a critical factor, determining the final product structure and, consequently, its biological activity or chemical utility. This guide provides a comparative analysis of the regioselectivity of m-chlorobenzenesulfenyl chloride additions to unsymmetrical alkenes, supported by established mechanistic principles and experimental data from closely related analogues.
Data Presentation: Regioselectivity of Arenesulfenyl Chloride Additions
The regioselectivity of the addition of arenesulfenyl chlorides to unsymmetrical alkenes is primarily dictated by the structure of the alkene. The reaction generally proceeds through a bridged thiiranium ion intermediate. The subsequent nucleophilic attack by the chloride ion can occur at either of the two original alkene carbons. The preferred site of attack, and thus the major regioisomer, is determined by a combination of steric and electronic factors.
| Alkene Substrate | Alkene Type | Expected Major Product | Predominant Regioselectivity | Mechanistic Rationale |
| Propene | Terminal Alkene | 1-Chloro-2-(3-chlorophenylthio)propane | Anti-Markovnikov | Attack of the chloride ion occurs at the less sterically hindered primary carbon of the thiiranium ion intermediate. |
| 1-Hexene | Terminal Alkene | 1-Chloro-2-(3-chlorophenylthio)hexane | Anti-Markovnikov | Similar to propene, steric factors direct the nucleophile to the terminal carbon. |
| Styrene | Aryl-substituted Alkene | 2-Chloro-1-phenyl-1-(3-chlorophenylthio)ethane | Markovnikov | The benzylic carbon can better stabilize the partial positive charge in the transition state, favoring nucleophilic attack at this more substituted position. This suggests a greater degree of carbocationic character at the benzylic position in the intermediate.[1] |
| Isobutylene | Gem-disubstituted Alkene | 1-Chloro-2-methyl-2-(3-chlorophenylthio)propane | Anti-Markovnikov | Steric hindrance from the two methyl groups on one carbon of the thiiranium ion directs the chloride attack to the less substituted primary carbon. |
Note: The terms Markovnikov and anti-Markovnikov are used to describe the regiochemical outcome. In the context of sulfenyl chloride additions, Markovnikov addition refers to the attachment of the sulfur atom to the less substituted carbon and the chlorine atom to the more substituted carbon. Anti-Markovnikov addition describes the opposite orientation.
Experimental Protocols
The following is a general experimental protocol for the addition of an arenesulfenyl chloride to an alkene, which can be adapted for this compound.
Synthesis of this compound:
This compound can be prepared by the chlorination of m-chlorothiophenol or the corresponding disulfide. A typical procedure involves bubbling chlorine gas through a solution of di-(3-chlorophenyl) disulfide in an inert solvent like carbon tetrachloride at 0 °C until the reaction is complete (indicated by a color change). The solvent is then removed under reduced pressure to yield the sulfenyl chloride, which should be used immediately due to its instability.
General Procedure for the Addition to an Alkene:
-
Reaction Setup: A solution of the alkene (1.0 equivalent) in a dry, inert solvent (e.g., dichloromethane, chloroform, or carbon tetrachloride) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically carried out at room temperature or cooled to 0 °C.
-
Addition of Sulfenyl Chloride: A solution of this compound (1.0 equivalent) in the same solvent is added dropwise to the alkene solution over a period of 15-30 minutes with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the disappearance of the reddish-orange color of the sulfenyl chloride.
-
Workup: Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Product Characterization: The structure and isomeric ratio of the products are determined by spectroscopic methods, primarily ¹H and ¹³C NMR spectroscopy. The chemical shifts and coupling constants of the protons and carbons adjacent to the chlorine and sulfur atoms are diagnostic for the different regioisomers.
Mandatory Visualization
The regioselectivity of the addition of this compound can be understood by examining the reaction mechanism.
References
cross-reactivity studies of m-Chlorobenzenesulfenyl chloride with functional groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of m-chlorobenzenesulfenyl chloride with various key functional groups. Due to the limited availability of specific quantitative data for this particular sulfenyl chloride, this document draws upon established reactivity patterns of benzenesulfenyl chlorides and related compounds to predict its behavior. The information herein is intended to guide researchers in anticipating potential reactions and designing experimental protocols.
Overview of Reactivity
This compound (m-CBSC) is an electrophilic sulfur compound. The sulfur atom, bonded to an electronegative chlorine atom, is susceptible to nucleophilic attack. The presence of a chlorine atom in the meta position on the benzene ring is expected to have a moderate electron-withdrawing effect through induction, potentially increasing the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfenyl chloride. This enhanced electrophilicity suggests a generally high reactivity towards a range of nucleophilic functional groups.
Reactivity with Key Functional Groups
The following sections detail the expected reactions of this compound with common functional groups encountered in organic synthesis and drug development.
Amines (Primary and Secondary)
Sulfenyl chlorides are known to react readily with primary and secondary amines to form sulfenamides.[1] This reaction is typically fast and efficient. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfenyl chloride, leading to the displacement of the chloride ion.
Expected Reaction:
This compound + R₂NH → m-Cl-C₆H₄-S-NR₂ + HCl
Comparative Reactivity:
| Amine Type | Expected Reactivity with m-CBSC | Product |
| Primary Aliphatic | High | N-Alkyl-3-chlorobenzenesulfenamide |
| Secondary Aliphatic | High | N,N-Dialkyl-3-chlorobenzenesulfenamide |
| Primary Aromatic | Moderate to High | N-Aryl-3-chlorobenzenesulfenamide |
| Secondary Aromatic | Moderate | N-Aryl-N-alkyl-3-chlorobenzenesulfenamide |
Note: The reactivity with aromatic amines may be slightly lower than with aliphatic amines due to the reduced nucleophilicity of the nitrogen atom.
Thiols
The reaction of sulfenyl chlorides with thiols is a well-established method for the formation of unsymmetrical disulfides. This reaction is generally very fast and proceeds via a nucleophilic attack of the thiol sulfur on the electrophilic sulfur of the sulfenyl chloride.
Expected Reaction:
This compound + R'SH → m-Cl-C₆H₄-S-S-R' + HCl
Comparative Reactivity:
| Thiol Type | Expected Reactivity with m-CBSC | Product |
| Aliphatic Thiols | Very High | Alkyl 3-chlorophenyl disulfide |
| Aromatic Thiols | High | Aryl 3-chlorophenyl disulfide |
Alkenes (Olefins)
Sulfenyl chlorides undergo electrophilic addition reactions with alkenes.[1] The reaction proceeds through a bridged thiiranium ion intermediate, which is then opened by the chloride ion. This mechanism typically results in anti-addition of the arylthio and chloro groups across the double bond.
Expected Reaction:
This compound + RCH=CHR → m-Cl-C₆H₄-S-CHR-CHR-Cl
Comparative Reactivity:
| Alkene Substitution | Expected Reactivity with m-CBSC | Product |
| Electron-rich (e.g., styrenes) | High | 1-Chloro-2-(3-chlorophenylthio)alkane |
| Unactivated (e.g., cyclohexene) | Moderate | 1-Chloro-2-(3-chlorophenylthio)alkane |
Alcohols
The reaction of sulfenyl chlorides with alcohols yields sulfenate esters.[1] This reaction is generally slower than the reactions with amines or thiols and may require the presence of a base to neutralize the HCl byproduct.
Expected Reaction:
This compound + R'OH → m-Cl-C₆H₄-S-O-R' + HCl
Comparative Reactivity:
| Alcohol Type | Expected Reactivity with m-CBSC | Product |
| Primary Aliphatic | Moderate | Alkyl 3-chlorobenzenesulfenate |
| Secondary Aliphatic | Low to Moderate | Alkyl 3-chlorobenzenesulfenate |
| Phenols | Low | Aryl 3-chlorobenzenesulfenate |
Experimental Protocols
General Protocol for the Reaction of this compound with an Amine
-
Preparation: A solution of the amine (1.0 equivalent) in an inert, anhydrous solvent (e.g., dichloromethane or diethyl ether) is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. The solution is cooled to 0 °C in an ice bath.
-
Addition: A solution of this compound (1.0 equivalent) in the same anhydrous solvent is added dropwise to the cooled amine solution with vigorous stirring over a period of 15-30 minutes. To neutralize the HCl byproduct, a non-nucleophilic base such as triethylamine (1.1 equivalents) can be included in the initial amine solution.
-
Reaction: The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the general reaction pathways and a typical experimental workflow.
References
A Comparative Guide to Catalysts for Sulfenylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of a sulfenyl group into organic molecules is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The development of efficient catalytic systems for sulfenylation reactions is therefore an area of intense research. This guide provides a comparative analysis of different catalysts, focusing on their efficacy, substrate scope, and reaction conditions, supported by experimental data and detailed protocols.
Comparative Efficacy of Catalysts
The choice of catalyst profoundly impacts the outcome of a sulfenylation reaction. Below is a comparison of commonly employed catalytic systems, including metal-based and photoredox catalysts, for the sulfenylation of a model substrate, indole.
Performance Data
The following table summarizes the performance of different catalysts in the sulfenylation of indole with a generic thiol derivative. The data highlights key metrics such as reaction yield, time, and required catalyst loading.
| Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Copper(I) Iodide (CuI) / Ligand | 5 | 80 | 12 | 85 | |
| Iron(III) Chloride (FeCl3) | 10 | 60 | 8 | 92 | |
| Iridium Photoredox Catalyst | 1 | 25 | 4 | 95 | |
| Eosin Y (Organic Photoredox) | 2 | 25 | 6 | 88 |
Key Observations:
-
Iron(III) Chloride shows excellent yield at a moderate temperature and reaction time.
-
The Iridium-based photoredox catalyst offers the highest yield in the shortest time at room temperature, albeit with a more expensive catalyst.
-
Copper(I) Iodide provides a good yield but requires higher temperatures and longer reaction times.
-
Eosin Y , an organic dye, presents a cost-effective photoredox alternative, achieving high yields.
Experimental Workflow and Protocols
To ensure reproducibility and aid in the selection of an appropriate catalytic system, detailed experimental protocols for the key catalysts are provided below.
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up and analyzing a catalytic sulfenylation reaction.
Caption: General workflow for catalytic sulfenylation.
Protocol 1: Iron-Catalyzed Sulfenylation of Indole
This protocol describes a representative procedure using Iron(III) Chloride.
-
Reaction Setup: To an oven-dried 10 mL round-bottom flask, add indole (0.5 mmol, 1.0 equiv.), the desired thiol (0.6 mmol, 1.2 equiv.), and Iron(III) Chloride (FeCl3) (0.05 mmol, 10 mol%).
-
Solvent Addition: Add 2.5 mL of a suitable solvent (e.g., Dichloroethane) and a magnetic stir bar.
-
Reaction Conditions: Place the flask in a preheated oil bath at 60 °C and stir the reaction mixture for 8 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (5 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Photoredox-Catalyzed Sulfenylation of Indole
This protocol outlines a general procedure using an Iridium-based photocatalyst.
-
Reaction Setup: In a 4 mL vial, combine indole (0.2 mmol, 1.0 equiv.), the thiol (0.3 mmol, 1.5 equiv.), the Iridium photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6) (0.002 mmol, 1 mol%), and a magnetic stir bar.
-
Solvent and Base: Add 1.0 mL of degassed solvent (e.g., Acetonitrile) followed by a mild base (e.g., 2,6-lutidine, 0.4 mmol, 2.0 equiv.).
-
Reaction Conditions: Seal the vial and place it approximately 5 cm from a blue LED lamp. Stir the mixture at room temperature (25 °C) for 4 hours.
-
Work-up and Purification: After the reaction is complete, the mixture is concentrated and the residue is purified directly by flash column chromatography on silica gel to yield the desired sulfenylated product.
Catalytic Mechanism: A Photoredox Example
Understanding the reaction mechanism is key to optimizing conditions and expanding the substrate scope. The diagram below illustrates a plausible catalytic cycle for the photoredox-mediated sulfenylation.
Caption: Simplified catalytic cycle for photoredox sulfenylation.
This guide provides a foundational comparison of different catalytic systems for sulfenylation. The choice of catalyst will ultimately depend on the specific substrate, desired reaction conditions, and cost considerations. The provided protocols and mechanistic insights serve as a starting point for further optimization and development in your research.
Safety Operating Guide
Essential Safety and Operational Guidance for Handling m-Chlorobenzenesulfenyl Chloride
For laboratory professionals engaged in research and development, the safe handling of reactive chemical intermediates like m-Chlorobenzenesulfenyl chloride is paramount. This document provides immediate and essential safety protocols, operational procedures, and disposal plans to ensure the well-being of personnel and the integrity of research. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is compiled from data on structurally similar sulfenyl and sulfonyl chlorides, including benzenesulfenyl chloride and various chlorobenzenesulfonyl chloride isomers.
Core Hazard Summary: this compound is anticipated to be a corrosive, toxic, and water-reactive substance. It can cause severe burns to the skin and eyes, is harmful if ingested or inhaled, and may react with water to release toxic gases.[1][2][3][4][5][6][7][8][9][10] All handling must be conducted with strict adherence to the safety procedures outlined below.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. The following equipment is mandatory when handling this compound.
| PPE Category | Specification |
| Eye and Face | Tight-sealing safety goggles and a full-face shield are required.[1][7] |
| Hand | Chemical-resistant gloves, such as nitrile or butyl rubber, are essential.[11] Gloves should be inspected before each use and replaced immediately if signs of degradation appear. |
| Body | A chemical-resistant lab coat or apron must be worn to protect against splashes.[11] For larger quantities, a chemical-resistant suit may be necessary. |
| Respiratory | All work must be conducted in a certified chemical fume hood.[11] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[1][2][7] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize risks.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[4][11]
-
Assemble all necessary equipment and reagents within the fume hood before introducing the this compound.
-
Have a spill kit readily available, containing an inert absorbent material like sand or vermiculite.[11] Do not use combustible materials.
-
-
Handling:
-
Carefully uncap the container, being mindful of any potential pressure release.
-
Use only compatible, dry glassware or equipment. This chemical is moisture-sensitive and can react with water to produce hazardous gases.[1][4]
-
When transferring the chemical, do so slowly and deliberately to avoid splashes.
-
Keep the container tightly sealed when not in use.[4]
-
-
Post-Handling:
-
Decontaminate all equipment that has come into contact with the chemical.
-
Wipe down the work surface within the fume hood.
-
Properly dispose of all waste as outlined in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.
-
Emergency Procedures
In the event of an emergency, immediate and correct action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[4] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water.[4] Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[11] Do not use water to clean up the spill. For large spills, evacuate the laboratory and contact emergency services. |
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Chemical Waste: Collect all liquid and solid waste in a designated, sealed, and clearly labeled hazardous waste container. The container should be stored in a cool, dry, and well-ventilated area away from incompatible materials.
-
Contaminated Materials: Any materials that have come into contact with the chemical, including PPE, absorbent materials from spills, and empty containers, must also be disposed of as hazardous waste.
-
Disposal Method: Arrange for the disposal of all hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations. Do not pour any waste down the drain.[1]
Below is a workflow diagram illustrating the key steps for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- 1. PERCHLOROMETHYL MERCAPTAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Perchloromethyl mercaptan [cdc.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. nj.gov [nj.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.es [fishersci.es]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Trichloromethanesulfenyl chloride = 96 594-42-3 [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
